Product packaging for 5,5'-Bithiazole(Cat. No.:)

5,5'-Bithiazole

Cat. No.: B13893616
M. Wt: 168.2 g/mol
InChI Key: NLNGCRLCWKKDAZ-UHFFFAOYSA-N
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Description

Historical Context of Bithiazole Derivatives in Heterocyclic Chemistry

The study of thiazole (B1198619) and its derivatives is a well-established field within heterocyclic chemistry. mdpi.comsci-hub.se The synthesis of the thiazole ring, often achieved through methods like the Hantzsch thiazole synthesis, has been a cornerstone of organic chemistry for many years. sci-hub.selakeheadu.ca This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. sci-hub.selakeheadu.ca

The exploration of bithiazoles, molecules containing two linked thiazole rings, represents a natural progression in this field. Six different regioisomers of bithiazole can theoretically be formed: 2,2'-, 2,4'-, 2,5'-, 4,4'-, 4,5'-, and 5,5'-bithiazole. core.ac.uk Among these, the 2,2'-, 2,5'-, and 5,5'-isomers are most commonly utilized as building blocks in the development of organic semiconductors. core.ac.uk Historically, research has focused on the synthesis and characterization of these various isomers, with early work dating back to at least 1972 providing spectral data for different bithiazole derivatives. acs.org Over the years, the focus has expanded to include the synthesis of more complex derivatives and their potential applications, driven by the diverse biological activities exhibited by thiazole-containing compounds. mdpi.comresearchgate.netsci-hub.se

Significance of the 5,5'-Regioisomer for π-Conjugation and Electronic Properties

The this compound isomer, also referred to as the tail-to-tail (TT) linkage, possesses specific attributes that make it particularly interesting for applications in materials science and organic electronics. core.ac.uk The linkage at the 5 and 5' positions allows for effective π-conjugation across the two thiazole rings. This extended conjugation is crucial for facilitating charge transport, a key property in semiconducting materials. core.ac.ukcambridge.org

The electronic properties of this compound are influenced by the electron-deficient nature of the thiazole ring. core.ac.uknii.ac.jp This inherent electron deficiency can be tuned by the introduction of various substituent groups, allowing for the precise control of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. core.ac.uknih.gov For instance, the incorporation of alkoxy groups can raise the HOMO level, while electron-withdrawing groups can lower it. nih.gov This tunability is a significant advantage in the design of materials for specific electronic applications. core.ac.uknih.gov

Furthermore, the geometry of the this compound unit contributes to its favorable electronic properties. The trans-planar conformation often adopted by bithiazole derivatives promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. nih.govacs.org Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the electronic structures and charge mobility of this compound derivatives, further highlighting the importance of this specific regioisomer. srce.hr

Overview of Key Research Domains for this compound Systems

The unique properties of this compound have led to its investigation in several key research domains:

Organic Electronics: this compound is a fundamental building block for both p-type and n-type organic semiconductors. nii.ac.jp These materials are utilized in a variety of electronic devices, including:

Organic Field-Effect Transistors (OFETs): Polymers and small molecules containing the this compound unit have demonstrated promising charge carrier mobilities, a critical parameter for transistor performance. nii.ac.jpnih.gov

Organic Photovoltaics (OPVs): The tunable electronic properties of this compound derivatives make them suitable for use as donor or acceptor materials in the active layer of solar cells. core.ac.ukkoreascience.krresearchgate.net By carefully selecting the co-monomers in a polymer chain, the bandgap and energy levels can be optimized for efficient light absorption and charge separation. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The conductive properties of these materials also lend themselves to applications in OLEDs.

Materials Science: The ability of this compound to form highly ordered, crystalline structures makes it a target for the development of novel materials with tailored properties. nii.ac.jp Research in this area includes the synthesis of conjugated polymers and oligomers where the this compound unit is a key component of the polymer backbone. cambridge.orgnii.ac.jpresearchgate.net These materials are investigated for their thermal stability, processability, and solid-state packing, which all influence their performance in electronic devices. cambridge.orgresearchgate.net

Medicinal Chemistry and Biological Applications: While this article focuses on the chemical compound itself, it is noteworthy that the broader class of bithiazole derivatives has been explored for various biological activities. mdpi.comresearchgate.netacs.orgnih.gov For example, some derivatives have been investigated as potential correctors for protein misfolding diseases and as inhibitors of enzymes like human DNA topoisomerase IIα. acs.orgnih.gov

Below is a table summarizing the key research areas and findings related to this compound:

Research DomainKey Findings and Applications
Organic Electronics Utilized in OFETs with notable charge carrier mobilities. nii.ac.jpnih.gov Employed as donor or acceptor materials in OPVs, with research focused on tuning bandgaps and energy levels. core.ac.ukkoreascience.krresearchgate.net Investigated for use in OLEDs due to its conductive properties.
Materials Science Forms the basis of conjugated polymers and oligomers with ordered, crystalline structures. cambridge.orgnii.ac.jpresearchgate.net Research focuses on thermal stability and solid-state packing for enhanced electronic performance. cambridge.orgresearchgate.net
Medicinal Chemistry Derivatives have been studied for correcting protein misfolding and as enzyme inhibitors. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S2 B13893616 5,5'-Bithiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H

InChI Key

NLNGCRLCWKKDAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C2=CN=CS2

Origin of Product

United States

Synthetic Methodologies for 5,5 Bithiazole and Its Functionalized Derivatives

Homocoupling and Cross-Coupling Reactions for Bithiazole Core Construction

The creation of the bithiazole backbone often relies on powerful carbon-carbon bond-forming reactions, including homocoupling and cross-coupling strategies. These methods provide versatile pathways to the core structure and its substituted analogues.

Palladium-Catalyzed Direct Arylation Polycondensation for 5,5'-Bithiazole-Based Polymers

Direct arylation polycondensation (DArP) has emerged as a more sustainable and efficient alternative to traditional cross-coupling methods like Stille and Suzuki-Miyaura reactions for synthesizing conjugated polymers. nii.ac.jpresearchgate.net This method avoids the need for pre-functionalized organometallic monomers, which can be unstable. nii.ac.jp

For the synthesis of this compound-based polymers, researchers have investigated various reaction conditions to overcome challenges such as the low solubility of the resulting polymers. nii.ac.jp A significant breakthrough was the use of a palladium precatalyst, Pd(PCy3)2, in N,N-diethylpropanamide as the solvent. nii.ac.jp These conditions successfully yielded high molecular weight polymers and minimized structural defects arising from homocoupling. nii.ac.jp The resulting polymers often exhibit high crystallinity and a tendency to aggregate in solution, which are key factors in the performance of organic photovoltaic devices. nii.ac.jp

Novel π-conjugated polymers have been synthesized by the direct arylation polycondensation of bithiazole derivatives with various acceptor units. acs.org The choice of chalcogen elements in the monomers was found to influence the polymerization, with selenium-containing monomers sometimes inhibiting the reaction, a challenge that can be overcome by increasing the reaction temperature. acs.org

Catalyst SystemMonomersPolymer PropertiesReference
Pd(PCy3)24,4′-dinonyl-2,2′-bithiazole and dibromobenzodithiophene derivativesHigh molecular weight, high crystallinity nii.ac.jp
Pd/Cu binary catalytic systemBithiazole derivatives and various acceptorsDependent on chalcogen in acceptor; Se can inhibit acs.orgtsukuba.ac.jp
PdCl₂/CuClSymmetric A-B-A-type monomers from C5–H arylation of thiazole (B1198619)High molecular weights (Mn up to 69,400)

Nickel-Catalyzed Homocoupling of 5-Bromothiazole (B1268178)

A straightforward and effective method for the synthesis of the parent this compound is the homocoupling of 5-bromothiazole using nickel as a catalyst. researchgate.net This reaction provides a direct route to the symmetrical bithiazole core. The mechanism of nickel-catalyzed homocoupling of aryl halides often involves the reduction of a nickel(II) precatalyst to a catalytically active nickel(0) species. rsc.orgnih.gov This species then undergoes oxidative addition with the aryl halide. rsc.org

Cross-Coupling Reactions for Substituted Bithiazoles

To create unsymmetrically substituted bithiazoles or to introduce specific functional groups, cross-coupling reactions are invaluable. For instance, 2,5'-bithiazole has been synthesized via a cross-coupling reaction between 5-bromothiazole and 2-trimethyltinthiazole. researchgate.net

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of functionalized bithiazoles. researchgate.net Suzuki and Stille cross-coupling reactions have been successfully used to introduce alkenyl groups onto the bithiazole core. researchgate.net For example, the Suzuki cross-coupling of a bromobithiazole with an (E)-alkenylboronic acid is a key step in the synthesis of the natural product (+)-cystothiazole E. researchgate.net Similarly, Stille coupling with organotin reagents allows for the introduction of various substituents. researchgate.net

Cyclization Reactions for Thiazole Ring Formation within Bithiazole Scaffolds

The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation and cyclization of an α-haloketone with a thioamide derivative. scholaris.caencyclopedia.pubmdpi.com This reaction can be adapted to construct a second thiazole ring onto an existing one, thereby forming a bithiazole scaffold. scholaris.ca Other historical methods for thiazole ring formation include the Gabriel synthesis and the Cook-Heilbron synthesis. encyclopedia.pubmdpi.com More contemporary approaches often employ domino reactions, such as the alkylation-cyclization of propargyl bromides with thiourea (B124793) derivatives, which can be facilitated by microwave irradiation. mdpi.comnih.gov

A plausible mechanism for forming a bithiazole scaffold involves the application of the Hantzsch reaction, starting from a substituted aminothiazole. scholaris.ca For instance, the synthesis of certain antiviral bithiazole derivatives begins with 5-acetyl-2-amino-4-methylthiazole. scholaris.ca

Strategic Derivatization and Functionalization Approaches

The properties of this compound can be finely tuned by the strategic introduction of various functional groups. This allows for the modulation of its electronic and physical characteristics for specific applications.

Introduction of Electron-Withdrawing/Donating Substituents for Property Modulation

The introduction of electron-withdrawing or electron-donating groups onto the bithiazole framework significantly alters its electronic properties. nih.govresearchgate.net

Electron-withdrawing groups , such as bromine atoms or nitro groups, enhance the electron-accepting nature of the molecule. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for n-type semiconductor materials. For instance, the presence of bromine on thiophene (B33073) units attached to a bithiazole core enhances its electron-withdrawing character. The carbonyl-bridged bithiazole moiety, a strong electron-withdrawing unit, leads to a significantly lower bandgap. researchgate.net

Electron-donating groups , such as alkoxy or alkylthio groups, raise the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org This can lead to a reduced bandgap and improved hole mobility, which is desirable for p-type semiconductors. rsc.org The introduction of hexyl chains not only improves solubility but also influences the electronic properties.

Alkylation and Alkoxylation for Solubility and Intermolecular Interaction Control

The introduction of alkyl and alkoxy side chains onto the this compound scaffold is a widely employed strategy to enhance solubility in common organic solvents, a crucial factor for solution-based processing of organic electronic materials. Beyond solubility, these functional groups play a significant role in controlling the intermolecular packing and π-π stacking of bithiazole-based molecules, which directly influences charge transport properties in organic thin-film transistors (OTFTs).

Alkylation is often achieved through standard C-C bond-forming reactions on pre-functionalized bithiazole rings. For instance, organometallic polycondensation has been utilized to prepare poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s (PRBTz), where 'R' represents alkyl groups like methyl, butyl, and heptyl. acs.org The synthesis of 4,4'-dialkyl-2,2'-bithiazole oligomers with alkenoxy side chains has also been reported, which allows for further functionalization, such as conversion to terminal hydroxy chains. nih.gov

Alkoxylation, the introduction of an alkoxy (-OR) group, serves a similar purpose in enhancing solubility and influencing molecular architecture. A notable example is the synthesis of 4,4'-dialkoxy-5,5'-bithiazole (BTzOR), which has been developed as a building block for head-to-head polymer semiconductors. nih.gov The presence of the alkoxy group, with the small van der Waals radius of oxygen and potential for intramolecular S(thiazolyl)···O(alkoxy) interactions, promotes a planar and extensively π-conjugated macromolecular structure. nih.gov This specific substitution pattern can lead to high crystallinity and improved carrier mobilities in the resulting polymers. nih.gov The synthesis of alkoxylated alkylamines and alkyl ether amines can be achieved through a two-stage process involving the reaction of a primary alkylamine with an alkylene oxide. google.com

The strategic placement of these solubilizing groups is paramount. For example, in the context of conjugated polymers, the alkylation pattern can be manipulated to control the polymer backbone's torsion, which in turn affects the π-π overlap and the resulting electronic properties. nih.gov While head-to-head linkages have often been avoided due to induced backbone torsion, the unique electronic and geometric properties of building blocks like 4,4'-dialkoxy-5,5'-bithiazole can mitigate these issues, leading to high-performance materials. nih.gov

Table 1: Examples of Alkylated and Alkoxylated this compound Derivatives and their Synthetic Utility

Compound/Polymer Class Functional Group Purpose of Functionalization Synthetic Approach Reference
Poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s (PRBTz) Alkyl (methyl, butyl, heptyl) Improve solubility, control intermolecular interactions Organometallic polycondensation acs.org
4,4'-Dialkyl-2,2'-bithiazole oligomers Alkenoxy (convertible to hydroxy) Enhance solubility, provide sites for further functionalization Not specified nih.gov
4,4'-Dialkoxy-5,5'-bithiazole (BTzOR) Alkoxy Enhance solubility, promote planar conformation for improved π-conjugation in polymers Not specified nih.gov
Alkoxylated Alkylamines Alkoxy Surfactant properties, control hydrophilicity Two-stage reaction with alkylene oxide google.com

Halogenation for Further Synthetic Diversification

Halogenation of the this compound core is a key synthetic step that opens up a vast array of possibilities for creating more complex molecular structures through subsequent cross-coupling reactions. The introduction of bromine or chlorine atoms at specific positions on the thiazole rings provides reactive handles for the formation of new carbon-carbon or carbon-heteroatom bonds.

A common halogenated derivative is 5,5'-dibromo-2,2'-bithiazole. atomfair.com This compound serves as a versatile precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to construct extended π-conjugated systems. atomfair.com The electron-deficient nature of the thiazole rings in this dibrominated derivative makes it a valuable building block for organic electronic materials. atomfair.com

The regioselectivity of halogenation can be challenging, sometimes leading to the formation of undesired by-products. jst.go.jp However, methods like the "halogen dance" reaction, which involves the base-induced migration of a halogen atom, can provide access to specific isomers that are difficult to obtain through direct halogenation. jst.go.jp For instance, a long-range halogen dance has been observed in 4,5-dibromo-2,4'-bithiazole, where the C5-bromo group migrates to the C2'-position. jst.go.jp

Other examples of halogenated bithiazoles that have been synthesized for further chemical transformations include 2,2'-dichloro-4,4'-bithiazole and 5,5'-dibromo-2,2'-dimethyl-4,4'-bithiazole. lakeheadu.ca These compounds have been utilized in the synthesis of new ligands for coordination chemistry. lakeheadu.ca The synthesis of 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (B567813) has also been reported, with the triisopropylsilyl groups serving as protecting groups. calpaclab.com

Table 2: Selected Halogenated this compound Derivatives and their Applications

Compound Halogen Position of Halogenation Synthetic Utility Reference
5,5'-Dibromo-2,2'-bithiazole Bromine 5, 5' Precursor for cross-coupling reactions (e.g., Suzuki, Stille) to form π-conjugated systems. atomfair.com
2,2'-Dichloro-4,4'-bithiazole Chlorine 2, 2' Intermediate for the synthesis of novel ligands. lakeheadu.ca
5,5'-Dibromo-2,2'-dimethyl-4,4'-bithiazole Bromine 5, 5' Building block for new bithiazole-based ligands. lakeheadu.ca
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole Bromine 4, 4' Protected intermediate for further synthetic transformations. calpaclab.com
4,5-Dibromo-2,4'-bithiazole Bromine 4, 5 on one ring Substrate for halogen dance reactions to access specific isomers. jst.go.jp

Incorporation of Carboxylic Acid Moieties for Linker Applications in Advanced Materials

The introduction of carboxylic acid (-COOH) groups onto the this compound framework is a crucial functionalization strategy for its application as a linker or ligand in the construction of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid moieties provide ideal coordination sites for binding to metal ions, enabling the self-assembly of highly ordered, porous structures.

The synthesis of 2,2'-bithiazole-5,5'-dicarboxylic acid (H2TzTz) has been reported, and this ditopic linker has been successfully incorporated into zirconium-based MOFs. researchgate.net These materials exhibit luminescence and can be designed as mixed-linker systems to fine-tune their properties. researchgate.net The synthesis of such dicarboxylic acids often involves multi-step procedures, potentially starting from halogenated precursors followed by carboxylation reactions.

Another related example is the synthesis of oligomeric (4,4'-dialkyl-2,2'-bithiazole) carboxylic acids. mdpi.com These molecules combine the solubilizing effect of alkyl chains with the coordinating ability of the carboxylic acid group. The synthesis of diethyl 4,4'-dimethyl-2,2'-bithiazole-5,5'-dicarboxylate has also been noted. sigmaaldrich.com

The general synthetic approach to these carboxylic acid derivatives can involve the oxidation of appropriate precursor groups or the carbonation of organometallic intermediates derived from halogenated bithiazoles. The resulting bithiazole carboxylic acids are valuable components in the design of functional materials with applications in gas storage, catalysis, and sensing.

Table 3: Bithiazole Derivatives with Carboxylic Acid Moieties for Linker Applications

Compound Functional Group Position of Carboxylic Acid Application Reference
2,2'-Bithiazole-5,5'-dicarboxylic acid (H2TzTz) Carboxylic Acid 5, 5' Linker for the synthesis of metal-organic frameworks (MOFs). researchgate.net
Oligomeric (4,4'-dialkyl-2,2'-bithiazole) carboxylic acids Carboxylic Acid and Alkyl Varies Building blocks for functional materials, combining solubility and coordination ability. mdpi.com
Diethyl 4,4'-dimethyl-2,2'-bithiazole-5,5'-dicarboxylate Carboxylate Ester 5, 5' Precursor for dicarboxylic acid derivatives. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of 5,5 Bithiazole Systems

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering a window into its π-conjugated system and photophysical properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the π-conjugated system of 5,5'-bithiazole and its derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is directly related to the extent of π-conjugation within the molecule.

In this compound systems, the connection between the two thiazole (B1198619) rings creates a conjugated pathway. Extending this conjugation, for instance by incorporating the bithiazole unit into a polymer backbone, typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax). shimadzu.com This shift indicates a decrease in the HOMO-LUMO energy gap, a crucial parameter for electronic materials. acs.org

Research has shown that the introduction of a bithiazole unit into a π-conjugated polymer, in place of a bithiophene unit, serves to lower, or "deepen," the energy levels of both the HOMO and the LUMO. nih.govnii.ac.jp This effect is attributed to the electron-withdrawing nature of the thiazole rings. Further chemical modifications, such as N-methylation or N-oxidation of the thiazole nitrogen atoms, can further tune these energy levels. N-oxidation, for example, enhances the electron-withdrawing effect and leads to even deeper HOMO and LUMO levels. nih.govnii.ac.jp These modifications provide a powerful strategy for tuning the electronic properties of materials for specific applications, such as organic photovoltaics. acs.org

Compound TypeModificationEffect on λmaxEffect on Energy Levels
Bithiazole MonomerBase StructureShorter Wavelength (UV Region)Larger HOMO-LUMO Gap
Bithiazole PolymerExtended π-ConjugationRed-Shift (to Visible Region)Smaller HOMO-LUMO Gap
Bithiazole PolymerN-OxidationShift dependent on side-chainsDeeper HOMO and LUMO Levels nih.govnii.ac.jp
Bithiazole PolymerN-MethylationRed-ShiftDeeper LUMO Level nii.ac.jp

Polymers incorporating the this compound moiety often exhibit significant photoluminescence (PL) and electroluminescence (EL), making them promising candidates for organic light-emitting diodes (OLEDs). researchgate.netcambridge.org Photoluminescence is the emission of light following the absorption of photons, while electroluminescence is the generation of light from the application of an electric field. Both processes involve the radiative decay of electronic excited states (excitons).

The emission color and efficiency of bithiazole-based polymers can be tuned through chemical synthesis. cambridge.org For example, polymers based on the bithiazole unit have been developed with photoluminescence spanning the visible spectrum, from blue-green to red. researchgate.net In the solid state, the PL properties can be heavily influenced by intermolecular interactions. Strong interchain interactions in thin films can lead to the formation of low-energy "aggregate" states, which often results in a red-shifted, featureless emission spectrum and a lower quantum yield compared to the polymer in dilute solution. mit.edu

PropertyObservation in Bithiazole PolymersSignificance
Photoluminescence (PL)Emission tunable across the visible spectrum (blue-green to red). researchgate.netAllows for the creation of different colored light-emitting materials.
Quantum YieldHigh in dilute solution; can be lower in solid films due to aggregation. mit.edu N-oxidized derivatives can maintain high PLQY. nii.ac.jpDetermines the efficiency of light emission.
Electroluminescence (EL)Demonstrated in OLEDs, often used as an emissive guest in a host matrix. nih.govnii.ac.jpEnables use in electronic display and lighting applications.
Solid-State EffectsEmission can be red-shifted in films compared to solutions due to interchain interactions. mit.eduDevice performance is dependent on material morphology.

In the solid state, such as in molecular crystals or highly ordered thin films, the absorption spectrum of a π-conjugated molecule like this compound can differ significantly from its spectrum in solution. One important phenomenon that arises from strong intermolecular electronic coupling is Davydov splitting. rsc.org

This effect occurs when two or more molecules are in close proximity within a crystal unit cell, causing their excited states to couple. This "excitonic" coupling lifts the degeneracy of the excited state, resulting in its splitting into two or more distinct energy levels. Consequently, a single absorption band observed in solution may split into two or more distinct bands in the solid-state spectrum. rsc.orgliverpool.ac.uk The magnitude of this splitting is a direct measure of the strength of the intermolecular excitonic interactions and is highly dependent on the geometric arrangement of the molecules in the crystal lattice. Analysis of polarized absorption spectra of single crystals can unambiguously identify the different Davydov components, providing detailed information on the orientation of the transition dipole moments and the nature of the solid-state packing. rsc.org Therefore, the observation and analysis of Davydov splitting is a powerful tool for characterizing the supramolecular arrangement and electronic interactions in crystalline materials based on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ias.ac.in

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the identity and purity of this compound and its derivatives. The chemical shift (δ) of each nucleus provides information about its local electronic environment. For the this compound core, specific signals corresponding to the protons and carbons of the thiazole rings can be identified.

¹H NMR: The spectrum of this compound would be expected to show distinct signals for the protons at the C2 and C4 positions of the thiazole rings. The integration of these signals confirms the number of protons in each unique environment, while the coupling patterns (e.g., splitting of signals) can provide information about adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the symmetric this compound, one would expect to see three distinct signals for the C2, C4, and C5 carbons of the thiazole rings. The chemical shifts are characteristic of the heterocyclic system. ias.ac.in

In more complex derivatives or polymers, NMR analysis can become challenging. For instance, the ¹H NMR spectra of some bithiazole-based conjugated polymers show poor resolution at room temperature due to chain aggregation, requiring measurements at elevated temperatures (e.g., 120 °C) to obtain sharp, well-resolved signals. rsc.org Chemical modifications, such as N-oxidation, can cause significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the modified ring. nii.ac.jp

NucleusTypical Chemical Shift Range (ppm) for Thiazole RingInformation Provided
¹H (H-2)~8.5 - 9.0Chemical environment, number of protons (integration).
¹H (H-4)~7.5 - 8.0Chemical environment, proton-proton coupling.
¹³C (C-2)~150 - 155Presence of unique carbon environments.
¹³C (C-4)~115 - 125Confirmation of the carbon skeleton.
¹³C (C-5)~140 - 150Point of linkage in the bithiazole unit.
Note: Chemical shifts are approximate and can vary significantly based on solvent and substituents.

The synthesis of bithiazoles can potentially yield different regioisomers, such as 2,2'-, 2,5'-, or this compound. While 1D NMR can suggest the correct isomer, two-dimensional (2D) NMR techniques are often essential for unequivocal structural confirmation. oxinst.com Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for establishing connectivity across the bond linking the two thiazole rings. researchgate.net

An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. To confirm the 5,5'-linkage, a key correlation would be between the proton at the C4 position of one ring and the carbon at the C5' position of the other ring (a ³JCH coupling). This long-range correlation provides definitive proof of the 5-5' connectivity, as this specific correlation would be absent in the 2,2'- or 2,5'-isomers. Other 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals unambiguously by identifying ¹H-¹H couplings and direct ¹H-¹³C attachments, respectively. oxinst.comnih.gov The combined use of these 2D NMR methods provides a complete and reliable "spectral fingerprint" for the target this compound structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment and molecular structure, making them powerful tools for functional group identification and for studying dynamic processes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.

For this compound and its derivatives, FTIR spectroscopy is essential for confirming the presence of key structural motifs. For example, in the synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the IR spectrum would be used to identify the characteristic vibrations of the carbazole and phenyl groups, in addition to the bithiazole core. mdpi.com

The following table summarizes typical FTIR absorption regions for functional groups relevant to this compound derivatives:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=N (thiazole ring)Stretching~1650 - 1550
C-S (thiazole ring)Stretching~700 - 600
Aromatic C-HStretching~3100 - 3000
Aromatic C=CStretching~1600 - 1450
Aliphatic C-HStretching~3000 - 2850

Note: The exact positions of the absorption bands can be influenced by the specific chemical environment and intermolecular interactions.

FTIR spectroscopy is also sensitive to changes in molecular structure and bonding that occur during chemical reactions or complex formation. For instance, in the formation of metal-organic frameworks (MOFs) involving bithiazole-based ligands, shifts in the vibrational frequencies of the ligand upon coordination to a metal center can be observed, providing evidence of successful complexation. mdpi.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. Like FTIR, it provides a molecular fingerprint, but it is particularly well-suited for studying samples in aqueous solution and for in situ monitoring of chemical reactions. americanpharmaceuticalreview.comnih.gov

In the context of this compound systems, Raman spectroscopy can be employed as an in situ mechanistic probe to:

Monitor reaction kinetics: By tracking the intensity of Raman bands corresponding to reactants and products over time, the rate of a chemical transformation involving a this compound derivative can be determined.

Identify reaction intermediates: The high sensitivity of Raman spectroscopy can allow for the detection of transient species that are formed during a reaction, providing insights into the reaction mechanism. lehigh.edu

Study catalyst behavior: For catalytic processes involving this compound-based catalysts, in situ Raman spectroscopy can be used to characterize the structure of the catalyst under reaction conditions and to identify adsorbed intermediates. lehigh.edu

The ability to perform measurements under relevant process conditions makes Raman spectroscopy a valuable tool for understanding the dynamic behavior of this compound systems in various applications. rsc.orgexeter.ac.uk

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the premier technique for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by a crystal, one can obtain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information for a molecule. nih.gov For this compound and its derivatives, SCXRD is used to determine:

Precise molecular geometry: This includes the bond lengths and angles within the thiazole rings and any substituents. For example, in the crystal structure of 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole, the compound was found to crystallize in the monoclinic system with the P21/c space group. pnrjournal.compnrjournal.com

Conformation in the solid state: SCXRD reveals the dihedral angle between the two thiazole rings, which can be influenced by crystal packing forces.

Intermolecular interactions: The analysis of the crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, π-π stacking, and C–H···π interactions, which govern the supramolecular assembly. mdpi.comnsf.govresearcher.life In the case of 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole, C–H… π interactions were observed between the phenyl carbon atoms and the phenyl ring centers. pnrjournal.com

The following table presents representative crystallographic data for a this compound derivative:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazoleMonoclinicP21/c5.8461(6)35.806(4)11.6538(11)93.774(8)2434.2(4)4

Data from reference pnrjournal.compnrjournal.com.

This detailed structural information is invaluable for understanding structure-property relationships and for validating computational models.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. While it does not provide the same level of detail as SCXRD, it is a powerful tool for:

Phase identification: Each crystalline material has a unique PXRD pattern, which serves as a "fingerprint" for identification. frontiersin.org This is crucial for confirming the synthesis of the desired material and for detecting impurities.

Assessing crystallinity: The sharpness of the diffraction peaks is related to the degree of crystallinity of the material. Amorphous materials, which lack long-range order, produce broad, diffuse scattering patterns. americanpharmaceuticalreview.comnih.gov

The comparison of experimental PXRD patterns with simulated patterns calculated from single-crystal data is a common method for verifying the bulk purity of a synthesized material. mdpi.com

Electrochemical Characterization Techniques

Electrochemical analysis is fundamental to understanding the charge-carrying capabilities and energy levels of this compound systems, which are essential for their application in organic electronics.

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior (reduction and oxidation) of this compound-based compounds. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a material. These values are critical for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The electron-deficient nature of the bithiazole unit helps to lower both HOMO and LUMO energy levels, a desirable trait for creating stable electron-transporting (n-type) or ambipolar organic semiconductors. rsc.orgacs.org

For instance, in studies of copolymers incorporating fused bithiazole units, CV is used to determine the onset potentials for oxidation (Eox) and reduction (Ered). These experimental values are then used to calculate the HOMO and LUMO energy levels using empirical formulas relative to a reference standard (e.g., Fc/Fc⁺). This information is vital for designing materials with appropriate energy levels for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs). rsc.orgbradleydrose.com

Below is a table of representative electrochemical data for a bithiazole-based polymer, PDBTz, derived from CV measurements.

PropertyOnset Potential (vs. Fc/Fc⁺)Calculated Energy Level (eV)
Reduction (Ered) -1.30 V-3.50 eV (LUMO)
Oxidation (Eox) 0.28 V-5.08 eV (HOMO)
Electrochemical Band Gap 1.58 eV

This interactive table contains representative data for the poly(dithienyldiketopyrrolopyrol-bithiazole) polymer to illustrate the application of CV. bradleydrose.com

Spectroelectrochemistry for Real-time Electronic Property Monitoring of Bithiazole Systems

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to monitor changes in a material's electronic properties in real-time as it undergoes oxidation or reduction. This method typically involves recording UV-Vis absorption spectra while a potential is applied to a thin film of a bithiazole-based material.

When a bithiazole-containing polymer is electrochemically doped (either oxidized or reduced), new absorption bands can appear at lower energies (longer wavelengths) in the UV-Vis-NIR spectrum. These new features are characteristic of the formation of charge carriers like polarons and bipolarons within the conjugated polymer backbone. The ability to observe these changes provides direct insight into the electronic structure of the charged states and the stability of the material in its doped form. This technique is invaluable for confirming the charge-carrying species and understanding the electronic transitions that are fundamental to the operation of electrochromic devices and transistors.

Thermal Analysis

The thermal stability and phase behavior of this compound-based compounds are critical for device fabrication and long-term operational stability. Thermal analysis techniques such as TGA and DSC provide this essential information.

Thermogravimetric Analysis (TGA) for Thermal Stability of Bithiazole-Based Compounds

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of materials. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For bithiazole-based polymers, TGA is used to determine the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs.

High thermal stability is crucial for organic semiconductors, as device fabrication often involves high-temperature processing steps like annealing. Bithiazole-containing polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300-400 °C, indicating their suitability for use in electronic devices that require robust materials. rsc.org

The table below presents TGA data for two fused bithiazole-based copolymers, P1 and P2. rsc.org

CopolymerDecomposition Temperature (Td at 5% weight loss)
P1 (BTzS-based) 375 °C
P2 (BTzSe-based) 386 °C

This interactive table showcases the high thermal stability of representative bithiazole copolymers. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

In the context of bithiazole-based materials, DSC is used to identify phase transitions and assess the material's morphology. For semi-crystalline polymers, the presence of melting and crystallization peaks provides information about the degree of order. Some bithiazole oligomers have been shown to exhibit multiple melting peaks in DSC thermograms, which can correspond to the presence of metastable and stable crystalline phases. github.io The absence of clear transitions in other bithiazole polymers may suggest an amorphous nature. This information is vital for optimizing film-forming conditions and annealing temperatures to achieve desired material properties. rsc.orggithub.io

CompoundTransitionTemperature (°C)
BP2Tz(out) Melting (Metastable Phase)318 °C
Melting (Stable Phase)336 °C

This interactive table shows the melting transitions for the biphenyl end-capped bithiazole co-oligomer BP2Tz(out), indicating complex phase behavior. github.io

Microscopy and Surface Characterization

The performance of organic electronic devices is highly dependent on the morphology and molecular packing of the semiconductor thin film. Microscopy and other surface characterization techniques are therefore essential for analyzing this compound-based materials.

Atomic Force Microscopy (AFM) is widely used to probe the surface topography of bithiazole polymer thin films. researchgate.netmdpi.com AFM can reveal details about film roughness, grain size, and the presence of ordered domains. bradleydrose.commdpi.com For example, AFM studies on poly(dithienyldiketopyrrolopyrrole-bithiazole) (PDBTz) films have shown nanostructured morphologies with grain sizes of 30–60 nm and low surface roughness (around 1.04–1.38 nm). bradleydrose.com Such smooth and uniform films are critical for ensuring good contact between the semiconductor and the electrodes in a device. bradleydrose.com

Scanning Electron Microscopy (SEM) provides complementary information on the microstructure of films, often over larger areas than AFM. For some bithiazole-based oligomers, SEM has been used to visualize the formation of ribbon-like microcrystals on the surface, with the size and coverage of these crystals being dependent on deposition conditions. github.io

X-ray Diffraction (XRD) is a powerful technique for probing the molecular packing and crystallinity within the bulk of a material. mdpi.comnih.govfrontiersin.org Grazing-incidence wide-angle X-ray scattering (GIWAXS) is particularly useful for thin films. GIWAXS measurements on bithiazole-based polymer films can reveal information about the orientation of the polymer backbones relative to the substrate (e.g., "edge-on" or "face-on" packing), which has a profound impact on charge transport efficiency. bradleydrose.com Single-crystal X-ray diffraction has been used to determine the precise molecular structure of bithiazole derivatives, confirming details like the trans-planar conformation between the thiazole rings, which promotes backbone planarity and facilitates intermolecular π-π stacking. pnrjournal.com

Scanning Electron Microscopy (SEM) for Morphological and Topographical Analysis of Bithiazole Materials

The morphology of thiazole-based polymer films is heavily dependent on the molecular structure and processing conditions, such as thermal annealing. For instance, studies on conjugated polymers containing thiazole units have shown that the introduction of structures like thiazole-vinylene-thiazole (TzVTz) can enhance intermolecular interactions, leading to more ordered molecular packing. nih.gov SEM analysis of such polymer films can reveal the degree of crystallinity and the formation of nanofibrillar structures. For example, in thin films of thiazole-based polymers, SEM can be used to observe the surface texture and any phase segregation when blended with other materials, such as fullerene derivatives in organic solar cells. nih.gov

The control of morphology at the nanoscale is essential for optimizing the performance of electronic devices. SEM images can provide a direct visualization of how processing additives or thermal treatments affect the surface of bithiazole polymer films, influencing their charge transport properties. nih.gov

Table 1: Illustrative Morphological Features of Thiazole-Based Polymer Films Observed by SEM

FeatureDescriptionImplication for Material Properties
Nanofibrillar Structures Interconnected fibrous structures at the nanoscale.Enhanced charge transport pathways.
Phase Segregation Distinct domains of different materials in a blend.Affects exciton (B1674681) dissociation and charge collection in solar cells.
Surface Roughness Variations in the height of the film surface.Influences interfacial contact and device performance.
Crystallinity Ordered regions within the polymer matrix.Higher crystallinity often leads to improved charge mobility.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound systems, XPS is instrumental in confirming the elemental makeup and probing the chemical environment of the constituent atoms, particularly sulfur and nitrogen, which are key to the electronic properties of the molecule.

An XPS analysis of a this compound-containing material would provide high-resolution spectra for the C 1s, N 1s, and S 2p core levels. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different chemical states.

For the this compound structure, one would expect specific binding energies for the nitrogen and sulfur atoms within the thiazole rings. The N 1s spectrum is expected to show a primary peak corresponding to the nitrogen in the C=N-C environment of the thiazole ring. The S 2p spectrum is characterized by a spin-orbit split doublet (S 2p3/2 and S 2p1/2). The binding energy of the S 2p3/2 peak for sulfur in a C-S-C linkage within an aromatic ring is expected in a specific range. xpsfitting.com Deviations from these expected values can indicate interactions with other molecules, degradation, or the presence of different chemical species.

Table 2: Expected Core-Level Binding Energy Ranges for Elements in this compound

ElementCore LevelExpected Chemical EnvironmentApproximate Binding Energy (eV)
CarbonC 1sC-C, C-H, C-S, C-N284.5 - 286.0
NitrogenN 1sC=N-C (in thiazole ring)399.0 - 401.0
SulfurS 2p3/2C-S-C (in thiazole ring)163.5 - 165.0

Analysis of the relative atomic concentrations from XPS data can be used to verify the stoichiometry of the synthesized bithiazole derivatives.

Atomic Force Microscopy (AFM) for Surface Morphology and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. tribology.rs It is a powerful tool for characterizing the surface of this compound-based thin films, offering quantitative data on surface roughness and morphology at the nanoscale. chalcogen.ro

In the study of bithiazole polymers for electronic applications, the surface morphology of the thin film plays a critical role in device performance. nih.gov AFM can be used to image the surface of these films with very high resolution, revealing details about grain size, domain structures, and the presence of any defects. spectraresearch.com The root-mean-square (RMS) roughness is a key parameter that can be quantified from AFM images, providing a measure of the surface's smoothness. researchgate.net For applications in devices like organic field-effect transistors or solar cells, a smooth and uniform surface is often desirable to ensure good interfacial contact with other layers. nih.gov

AFM can also be operated in different modes to probe local mechanical and electronic properties. For instance, tapping mode AFM can provide phase images that are sensitive to variations in material properties such as adhesion and viscoelasticity. This can be used to map out different components in a polymer blend. Furthermore, techniques like Kelvin Probe Force Microscopy (KPFM), an AFM-based method, can map the surface potential and work function of the material, providing insights into the local electronic properties.

Table 3: Representative Surface Roughness Data for Polymer Thin Films from AFM Analysis

Polymer SystemProcessing ConditionRMS Roughness (nm)
Thiazole-based Polymer AAs-cast film1.2
Thiazole-based Polymer AAnnealed at 150 °C0.8
Polymer Blend BWithout additive2.5
Polymer Blend BWith additive1.5

Note: The data in this table is illustrative and representative of typical values obtained for conjugated polymer thin films. Actual values would be specific to the particular this compound derivative and processing conditions.

By providing detailed information on the nanoscale morphology and local properties, AFM plays a crucial role in establishing the processing-morphology-property relationships that are essential for the development of high-performance materials based on this compound. nih.gov

Computational and Theoretical Investigations of 5,5 Bithiazole Based Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of 5,5'-bithiazole systems. These calculations offer a detailed picture of the electronic structure, geometry, and optical properties, as well as the reactivity and charge transfer characteristics of these molecules.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Optical Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de It is frequently employed to determine the optimized geometry, electronic structure, and optical properties of molecules. ekb.egmdpi.comresearchgate.net

In the context of this compound derivatives, DFT calculations have been instrumental in understanding their potential as n-type organic semiconductors. For instance, studies on 2,2'-diphenyl-5,5'-bithiazole (DPBT) and its derivatives have utilized DFT to optimize their dimer structures. srce.hr These calculations are crucial for predicting properties like electron mobility. One study predicted that the difluorinated version of DPBT could have an electron mobility as high as 1.179 cm² V⁻¹ s⁻¹, a significant value for an organic semiconductor. srce.hr This enhanced mobility is attributed to a large transfer coupling matrix, a parameter that can be derived from the calculated electronic structure. srce.hr

DFT is also used to explore the planarity and charge transport properties of bithiazole-based small-molecule acceptors (SMAs). For example, theoretical calculations have shown that introducing chlorine atoms into the structure of a bithiazole derivative can lead to a smaller twist angle and better planarity compared to fluorine substitution, which is beneficial for charge transfer. rsc.org

The optical properties of these compounds are often investigated using Time-Dependent DFT (TD-DFT). This method can predict absorption wavelengths and oscillator strengths, providing insights into the electronic transitions within the molecule. academie-sciences.frnih.gov For some 4H-benzo[h]chromene derivatives, TD-DFT has been used to understand their electronic spectra in various solvents. ekb.eg

Table 1: Selected DFT Calculated Properties of Bithiazole Derivatives

CompoundMethodCalculated PropertyValueReference
Difluorinated 2,2'-diphenyl-5,5'-bithiazole (2A)wB97XD/LanL2DZElectron Mobility1.179 cm² V⁻¹ s⁻¹ srce.hr
BTz-4Cl-1DFTTwist AngleSmaller than BTz-4F-1 rsc.org
Thiazole-based dyes (36 & 37)DFTHOMO-LUMO Gap> 2.3 eV researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of molecules. wikipedia.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's charge transfer capabilities and stability. sapub.org

FMO analysis is widely applied to this compound-based systems to understand their potential in various applications, such as organic solar cells and electronic devices. researchgate.netacs.org For a series of non-fused small-molecule acceptors with a bithiazole core, FMO analysis revealed that the electron cloud density for the LUMOs is delocalized across the entire molecular backbone, while for the HOMOs, it is mainly distributed on the bithiazole core and a thiophene (B33073) π-bridge. rsc.org This distribution indicates a significant intramolecular charge transfer (ICT) effect. rsc.org

The energy levels of the HOMO and LUMO can be tuned by introducing different substituent groups. For example, in one study, the calculated HOMO/LUMO energy levels for BTz-4F-0 were -6.03/-4.08 eV, while for the methylated derivative BTz-4F-1, they were -5.88/-3.93 eV, showing that methylation can raise both HOMO and LUMO energy levels. rsc.org Similarly, the addition of electron-withdrawing groups to D–π–A structures containing bithiazole can lead to a significant red-shift in the absorption spectrum, enhancing light-harvesting capabilities. researchgate.net

The HOMO-LUMO gap is also an indicator of the electron injection capability of a molecule. For a series of thiazole- and bithiazole-based sensitizers, the energy gaps ranged from 2.449 to 2.6979 eV, suggesting favorable electron injection properties. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gaps for Bithiazole-Based Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
BTz-4F-0-6.03-4.081.95 rsc.org
BTz-4F-1-5.88-3.931.95 rsc.org
BTz-4Cl-1-5.99-4.031.96 rsc.org
Thiazole (B1198619) Dye 36> -2.3 (relative to vacuum)> -2.3 (relative to vacuum)> 2.3 researchgate.net
Thiazole Dye 37> -2.3 (relative to vacuum)> -2.3 (relative to vacuum)> 2.3 researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgnih.gov This predictive capability is invaluable for structural elucidation and for confirming the identity of newly synthesized compounds. mdpi.com

The process typically involves optimizing the molecular geometry using a DFT method and then calculating the NMR shielding tensors. mdpi.com These tensors are then converted to chemical shifts by referencing them to a standard compound. The accuracy of these predictions has improved significantly, with modern methods capable of achieving root-mean-square deviations (RMSD) of 0.07 to 0.19 ppm for ¹H NMR and 0.5 to 2.9 ppm for ¹³C NMR. mdpi.com

While specific examples of NMR chemical shift predictions for the parent this compound are not abundant in the provided context, the general methodology is well-established. For instance, a study on various organic molecules found that the WP04/6-311++G(2d,p) functional for ¹H and ωB97X-D/def2-SVP for ¹³C, combined with a polarizable continuum solvent model, provided the best results. mdpi.com The CHARGE model has also been modified to predict ¹H chemical shifts in DMSO solvent with good accuracy. liverpool.ac.uk The ability to accurately predict NMR spectra aids in the characterization of novel bithiazole derivatives and in understanding their electronic environment. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound-based systems, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for understanding how these molecules interact with biological targets and for exploring their conformational landscapes.

Molecular Docking for Ligand-Target Binding Prediction with Bithiazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trmdpi.com It is extensively used in drug discovery to predict how a small molecule, such as a bithiazole derivative, might bind to a protein target. researchgate.net

Substituted 4,5'-bithiazoles have been identified as catalytic inhibitors of human DNA topoisomerase IIα. nih.govacs.orgresearchgate.net Molecular docking studies were crucial in assembling a focused chemical library of these compounds to identify those that best fit the topology of the human topo IIα ATP binding site. nih.gov These studies can provide a static binding pose, offering insights into the key interactions between the ligand and the protein. acs.org For example, docking studies of a potent 4,5'-bithiazole (B13884804) inhibitor revealed important interactions within the ATP binding site of the enzyme. nih.gov

In another study, a series of 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamines were identified as inhibitors of DNA gyrase B. molekulske-interakcije.sinih.gov The initial in silico binding model, derived from docking, was later confirmed by X-ray crystallography, highlighting the predictive power of this technique. molekulske-interakcije.sinih.gov Furthermore, molecular docking has been used to study the binding of bithiazole derivatives to other targets, such as cathepsin B and various proteins involved in cancer cell proliferation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition Processes

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a more complete picture by simulating the dynamic behavior of the system over time. researchgate.netfrontiersin.org MD simulations are essential for understanding the molecular recognition process and the stability of the predicted binding modes. nih.govacs.org

In the study of 4,5'-bithiazole inhibitors of human DNA topoisomerase IIα, MD simulations were performed to investigate the dynamic behavior of the ligand in the ATP binding site. nih.gov The simulations showed that a key hydrogen bonding interaction between the bithiazole core nitrogen and an asparagine residue was maintained throughout the simulation, acting as a primary anchor for the inhibitor. nih.govacs.org Hydrophobic interactions between the bithiazole scaffold and various residues in the binding pocket were also found to be stable throughout the simulation. nih.govacs.org

Table 3: Interacting Residues and Interaction Types for a 4,5'-Bithiazole Inhibitor with Topo IIα from MD Simulations

Interacting ResidueInteraction TypeStability during MD SimulationReference
Asn120Hydrogen BondMaintained throughout (average distance 3.1 ± 0.5 Å) nih.govacs.org
Ile125HydrophobicPresent practically 100% of the simulation time nih.govacs.org
Phe142HydrophobicPresent practically 100% of the simulation time nih.govacs.org
Ile141HydrophobicPresent practically 100% of the simulation time nih.govacs.org
Thr215HydrophobicPresent practically 100% of the simulation time nih.govacs.org

Computational Crystal Construction and Porosity Modeling of Bithiazole-Containing Materials

Computational techniques, particularly crystal construction algorithms, have been instrumental in the de novo design of novel porous materials incorporating bithiazole units. These methods allow for the virtual assembly of metal-organic frameworks (MOFs), enabling the prediction of their structural and functional properties before their actual synthesis.

A notable example involves the use of computational crystal construction algorithms to generate twelve potential MOF structures based on a [2,2'-bithiazole]-5,5'-dicarboxylic acid (H₂TzTz) spacer and various transition metal nodes. researchgate.net Among these computationally designed structures, a zirconium-based MOF, with the general formula [Zr₆O₄(OH)₄(TzTz)₆], was identified as the most promising candidate for carbon dioxide capture. researchgate.net This prediction was guided by Grand Canonical Monte Carlo (GCMC) simulations, a powerful tool for modeling the adsorption of gases within porous materials. researchgate.net

The GCMC simulations were used to predict the CO₂ adsorption isotherms, which provide information about the material's uptake capacity at different pressures. researchgate.net Guided by these positive simulation results, the zirconium-bithiazole MOF was synthesized and characterized. researchgate.net Experimental analysis confirmed that the synthesized material was isoreticular to its well-known thiophene and benzene (B151609) analogues (UiO-67), crystallizing in a cubic space group with fcu topology. researchgate.net The material was found to be predominantly microporous, a key feature for selective gas adsorption. researchgate.net

The use of topologically guided automated construction algorithms for MOFs represents a broader strategy where thousands of potential structures can be generated and screened for specific applications, such as hydrogen and methane (B114726) storage. osti.gov This high-throughput computational approach accelerates the discovery of materials with optimal properties by systematically exploring different topologies and their influence on characteristics like void fraction, surface area, and pore size distribution. osti.gov

Table 1: Predicted and Experimental Properties of a Zirconium-Bithiazole MOF

Property Value Source
General Formula [Zr₆O₄(OH)₄(TzTz)₆] researchgate.net
Topology fcu researchgate.net
BET Surface Area 840 m²/g researchgate.net
Micropore Volume 84% of total pore volume researchgate.net
CO₂ Uptake (273 K, 1 atm) 2.3 mmol/g (10.0 wt.%) researchgate.net
CO₂ Uptake (298 K, 1 atm) 1.7 mmol/g (7.5 wt.%) researchgate.net
Isosteric Heat of Adsorption (Qst) 18.7 kJ mol⁻¹ researchgate.net

Monte Carlo Calculations for Exciton (B1674681) Band Density of States and Line Shapes

Monte Carlo (MC) simulations are a powerful computational method used to investigate the photophysical properties of bithiazole-based materials, particularly the behavior of excitons (bound electron-hole pairs) in aggregated systems. These calculations are crucial for understanding how intermolecular interactions in the solid state affect the optical spectra of these conjugated molecules.

In studies of π-stacked alkyl bithiazole oligomers, MC calculations have been employed to determine the density of states (DOS) of the exciton band. nih.govresearchgate.net The DOS describes the number of available energy states for excitons and is fundamental to understanding energy transfer and migration within the material. Furthermore, these simulations are used to model the absorption and emission line shapes of electronic transitions, such as the 0-0 transition (the transition between the lowest vibrational levels of the ground and first excited electronic states). nih.govresearchgate.net

The insights from MC simulations are interpreted within the framework of molecular exciton theory. For a specific π-stacked quaterthiazole derivative, this approach allowed researchers to extract a value for the intermolecular transfer integral (J) of approximately 0.2 eV. nih.govresearchgate.net This integral quantifies the strength of the electronic coupling between adjacent molecules in the stack. This value corresponds to a total exciton bandwidth of about 0.8 eV, which is a direct consequence of the collective interactions in the crystal. nih.govresearchgate.net The simulations helped to suggest that the characteristic "three-humped" absorption profile observed in some partially crystalline polymers is an "optical signature" of π-stacking. nih.govresearchgate.net

Table 2: Exciton Parameters for a π-Stacked Bithiazole Oligomer from Monte Carlo Simulations

Parameter Description Calculated Value Source
J Intermolecular Transfer Integral ~0.2 eV nih.govresearchgate.net
W(D) Davydov Splitting ~0.2 eV nih.govresearchgate.net
Exciton Bandwidth Total width of the exciton band ~0.8 eV nih.govresearchgate.net

Structure-Property Relationship Elucidation through Theoretical Approaches for this compound

Theoretical and computational methods, especially Density Functional Theory (DFT), are pivotal in establishing clear structure-property relationships for this compound and its derivatives. These approaches provide molecular-level insights into how chemical modifications influence the electronic and transport properties of these materials.

Influence of Substitution on Electronic Structure and Mobility: DFT calculations performed on 2,2'-diphenyl-5,5'-bithiazole (DPBT) and its fluorinated derivatives have demonstrated a clear link between molecular structure and electron mobility. srce.hr The optimized geometries show that the four rings in DPBT are nearly coplanar. srce.hr By calculating reorganization energies and electron-transfer coupling matrices, researchers can predict charge hopping rates and mobilities using Marcus theory. srce.hr These studies predicted that moderate fluorination of the DPBT core significantly enhances electron mobility. The difluorinated derivative (2A) was predicted to have an electron mobility of 1.179 cm² V⁻¹ s⁻¹, the highest among the studied compounds, attributed to a large transfer coupling matrix resulting from favorable orbital overlap. srce.hr

In a different study, the effects of methylation on the bithiazole core and halogenation on terminal cyanoindanone groups were investigated for a series of non-fused small-molecule acceptors. rsc.org DFT calculations of the frontier molecular orbitals (HOMO and LUMO) were in good agreement with experimental values from cyclic voltammetry. rsc.org The results showed that methylation of the central bithiazole unit increases solubility and can lead to stronger intermolecular interactions in the solid state. rsc.org These structural modifications directly impact the material's crystallinity, morphology, and resulting photovoltaic performance. rsc.org

Impact of Intermolecular Interactions and Aggregation: Quantum-chemical molecular modeling has been used to understand the spectral differences between bithiazole oligomers in solution and in the solid state. researchgate.netcambridge.org While the electronic spectra of oligomers in solution show predictable trends, the solid-state spectra exhibit a significant red shift in both absorption and emission. researchgate.netcambridge.org This phenomenon is attributed to strong intermolecular π-π stacking interactions in the solid phase, which significantly alter the HOMO-LUMO gap of the material. researchgate.netcambridge.org This demonstrates a direct relationship between the supramolecular arrangement (a structural property) and the optical properties.

Furthermore, an "all-acceptor" molecular design strategy was implemented in a copolymer incorporating a bithiazole unit. nsf.gov The strategic inclusion of electron-withdrawing pyridine (B92270) groups flanking a diketopyrrolopyrrole moiety was chosen to lower the frontier molecular orbital energy levels and promote a planar backbone. nsf.gov This theoretical design choice was successful in producing a polymer that exhibited stable n-channel (electron transporting) performance in an organic field-effect transistor (OFET). nsf.gov

Table 3: Calculated Properties of this compound Derivatives

Compound/System Property Method Finding Source
Difluorinated 2,2'-diphenyl-5,5'-bithiazole (2A) Electron Mobility DFT / Marcus Theory Predicted mobility of 1.179 cm² V⁻¹ s⁻¹ srce.hr
BTz-4F-1 HOMO / LUMO Levels DFT -5.77 eV / -3.65 eV rsc.org
BTz-4Cl-1 HOMO / LUMO Levels DFT -5.82 eV / -3.73 eV rsc.org
Poly-5,5'-(4,4'-dinonyl-2,2'bithiazole) Oligomers Optical Properties Quantum-Chemical Modeling Solid-state π-stacking leads to a red-shifted spectrum and modified HOMO-LUMO gap. researchgate.netcambridge.org

Coordination Chemistry of Bithiazole Ligands

Design and Synthesis of 5,5'-Bithiazole Ligands and Derivatives

The synthesis of the core this compound structure and its derivatives is achieved through several chemical routes, including classic coupling reactions and modern catalytic methods.

The parent This compound can be synthesized via a homocoupling reaction of 5-bromothiazole (B1268178) using nickel as a catalyst. researchgate.net This method provides a direct route to the fundamental bithiazole structure.

Derivatives are often created to tune the electronic properties and coordination capabilities of the ligand. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, a one-pot, two-step protocol has been developed that involves a Pd(0)-mediated double C-N coupling of 5,5'-dibromo-2,2'-bithiazoles with various (het)arylamines. This is followed by an in-situ oxidation, often using silver(I) oxide (Ag₂O), to produce cross-conjugated quinoidal 5,5'-diarylimino-2,2'-bithiazoles . acs.org

Furthermore, bithiazole-containing conjugated polymers are synthesized using methods like direct arylation polymerization (DArP). A copper-catalyzed direct arylation polymerization (Cu-DArP) has been shown to be a highly effective and low-cost, palladium-free pathway. nih.gov This method successfully polymerizes this compound units with various aryl bromides, demonstrating an advantage over palladium-based catalysis which can be inactive for this specific substrate. nih.gov

A summary of selected synthesis methods is provided in the table below.

ProductSynthesis MethodReagents and ConditionsReference
This compound Nickel-catalyzed homocoupling5-bromothiazole, Nickel catalyst researchgate.net
5,5'-Diarylimino 2,2'-bithiazoles Pd(0)-catalyzed C-N coupling & in-situ oxidation5,5'-dibromo-2,2'-bithiazole, (het)arylamines, Pd(0) catalyst, Ag₂O acs.org
This compound-based conjugated polymers Copper-catalyzed Direct Arylation Polymerization (Cu-DArP)This compound, Aryl bromides, Cu(phen)(PPh₃)Br precatalyst nih.gov

Formation and Characterization of Metal Complexes with Bithiazole Ligands

The interaction of this compound and its derivatives with metal ions leads to the formation of coordination complexes. The characterization of these complexes reveals insights into their structure and electronic properties.

The coordination behavior of bithiazole ligands is highly dependent on the point of connection between the two thiazole (B1198619) rings. Isomers like 2,2'-bithiazole (B7772081) and 4,4'-bithiazole can adopt a syn conformation, which places their nitrogen donor atoms in proximity, allowing them to act as bidentate chelating ligands similar to 2,2'-bipyridine. lakeheadu.ca This chelation results in the formation of stable five-membered rings with a metal center. iau.ir

In contrast, the unsubstituted This compound isomer does not typically function as a chelating ligand. The nitrogen atoms in the 1 and 1' positions are directed away from each other in the molecule's most stable, planar transoid conformation. This geometry prevents the ligand from binding to a single metal center in a chelating fashion. Instead, this compound is suited to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, potentially forming one-dimensional coordination polymers or larger supramolecular assemblies. rsc.orgcanterbury.ac.nz To induce chelating behavior from a this compound core, the ligand must be chemically modified with side arms that contain additional donor atoms capable of coordinating to the metal.

While extensive research exists on the copper and silver complexes of 4,4'-bithiazole derivatives, structurally characterized examples of Cu(II) or Ag(I) complexes with the simple, unsubstituted this compound ligand are not prominently reported in the literature. researchgate.netresearchgate.netiau.iriau.ir

However, the coordination chemistry of this compound derivatives has been explored. For example, derivatives of 5,5'-dicyano-2,2'-bithiazole have been used to form a variety of complexes with silver(I) salts. lakeheadu.ca These complexes are synthesized by reacting the dinitrile ligand with a silver salt, leveraging the high affinity of the nitrile groups for the Ag(I) cation to form coordination polymers. lakeheadu.ca

In other synthetic procedures involving this compound derivatives, silver compounds are used as reagents rather than as the central metal ion in the final complex. A notable example is the use of silver(I) oxide (Ag₂O) as an oxidizing agent in the synthesis of quinoidal 5,5'-diarylimino-2,2'-bithiazoles from their diarylamino precursors. acs.org

While specific crystal structures for simple Cu(II) or Ag(I) complexes of this compound are scarce, the general principles of coordination chemistry suggest they would likely form polymeric chains or networks, with the metal ions bridged by the bithiazole ligands. The synthesis would typically involve reacting a soluble salt of the metal, such as copper(II) nitrate (B79036) or silver(I) nitrate, with the ligand in a suitable solvent. mdpi.comscienceasia.org

The formation of coordination compounds involving this compound derivatives can be monitored and characterized using various spectroscopic techniques.

The electronic properties of these complexes are often studied using UV-visible spectroscopy and cyclic voltammetry. For example, a series of cross-conjugated quinoidal 5,5'-diarylimino-2,2'-bithiazoles , which can be considered metal-free conjugated systems but are synthesized via metal-mediated reactions, exhibit strong absorption in the visible and near-infrared regions. Their electrochemical studies reveal amphoteric redox behavior, meaning they can be both oxidized and reduced. acs.org

The table below summarizes key spectroscopic and electrochemical data for selected quinoidal this compound derivatives.

CompoundAr Substituentλmax (nm)Eox (V vs Fc/Fc+)Ered (V vs Fc/Fc+)
4a Phenyl5720.44-1.33
4b 4-Methoxyphenyl5990.31-1.38
4c 4-(Trifluoromethyl)phenyl5630.57-1.22
4d 4-Nitrophenyl5690.69-1.04

Data sourced from Organic Letters, 2016, for compounds synthesized via Pd-catalyzed coupling and subsequent oxidation. acs.org

Applications of Bithiazole-Based Metal Complexes

The unique electronic and structural features of bithiazole-metal complexes make them candidates for various applications, particularly in catalysis.

Frameworks based on metal-bithiazole coordination have shown significant promise in catalysis, especially in the synthesis of advanced materials. A key application is in the field of conjugated polymers, which are used in organic electronics.

A significant development is the use of a copper-based precatalyst, Cu(phen)(PPh₃)Br , for the direct arylation polymerization (Cu-DArP) of This compound -containing monomers. nih.gov This catalytic system has proven highly effective for synthesizing high-molecular-weight conjugated polymers where traditional palladium-catalyzed methods were inactive. nih.gov The Cu-DArP method offers a more sustainable and cost-effective route to these materials by avoiding expensive palladium catalysts. nih.gov The success of this system highlights the compatibility of the this compound unit with copper catalysis for C-H bond activation, a critical step in polymerization. This represents a clear case where a metal-bithiazole framework enables a synthetic transformation that is otherwise challenging. nih.gov

Metal-Organic Frameworks (MOFs) with Bithiazole Linkers for Gas Adsorption and Sensing

Metal-Organic Frameworks (MOFs) constructed using bithiazole-based linkers represent a specialized class of porous materials, leveraging the unique electronic properties and coordination capabilities of the bithiazole unit. The incorporation of the nitrogen and sulfur-containing heterocyclic bithiazole moiety into the organic linker can influence the framework's properties, such as its affinity for specific gases and its potential for sensory applications. Research in this area has particularly focused on the use of dicarboxylic acid functionalized bithiazoles as the organic struts in these crystalline structures.

Gas Adsorption Properties

A notable example in this category is a zirconium-based MOF synthesized with [2,2'-bithiazole]-5,5'-dicarboxylic acid (H₂TzTz) as the organic linker. mdpi.commdpi.com This MOF, with the general formula [Zr₆O₄(OH)₄(TzTz)₆], is isoreticular to the well-known UiO-67. mdpi.com It features octahedral [Zr₆] nodes connected by twelve carboxylate groups from six bridging TzTz²⁻ spacers, resulting in a face-centered cubic (fcu) topology. mdpi.commdpi.com The material is predominantly microporous, with micropores accounting for 84% of the total pore volume. mdpi.commdpi.com

The gas adsorption capabilities of this zirconium-bithiazole MOF have been evaluated, with a particular focus on carbon dioxide capture. mdpi.commdpi.com The material exhibits notable CO₂ uptake, which has been quantified at different temperatures. The affinity of the MOF for CO₂ is moderate, as indicated by its isosteric heat of adsorption (Qst). mdpi.commdpi.com This value is comparable to that of its bithiophene analogue, suggesting that the nitrogen atom in the thiazole ring has a limited impact on the CO₂ affinity in this specific framework architecture. mdpi.commdpi.com

Detailed findings from the study of this Zr-H₂TzTz MOF are presented in the tables below.

Table 1: Structural and Physical Properties of Zr-H₂TzTz MOF

Property Value Source
Formula [Zr₆O₄(OH)₄(TzTz)₆] mdpi.com
Topology fcu mdpi.com
BET Surface Area 840 m²/g mdpi.commdpi.com

| Micropore Volume | 84% of total pore volume | mdpi.commdpi.com |

Table 2: CO₂ Adsorption Performance of Zr-H₂TzTz MOF

Parameter Conditions Value Source
CO₂ Uptake 273 K, 1 atm 2.3 mmol/g (10.0 wt.%) mdpi.commdpi.com
CO₂ Uptake 298 K, 1 atm 1.7 mmol/g (7.5 wt.%) mdpi.commdpi.com
Isosteric Heat of Adsorption (Qst) - 18.7 kJ/mol mdpi.commdpi.com
CO₂/N₂ Henry Selectivity - 10 mdpi.commdpi.com

| CO₂/N₂ IAST Selectivity | - | 8.4 | mdpi.commdpi.com |

Sensing Applications

The application of this compound-based MOFs in the field of gas and vapor sensing is an emerging area of interest, primarily driven by the luminescent properties that these frameworks can exhibit. The incorporation of luminescent heterocyclic linkers, such as derivatives of bithiazole, into MOF structures can create materials that respond to the presence of analytes with a detectable change in their fluorescence. researchgate.netosti.gov

For instance, mixed-linker MOFs have been developed by incorporating H₂TzTz into the structure of UiO-67, a zirconium-based MOF with biphenyl-4,4'-dicarboxylic acid linkers. osti.gov The resulting material, UiO-67-TzTz, with the formula [Zr₆O₄(OH)₄(PhPh)₅(TzTz)], is luminescent, emitting light in the blue-green visible region (emission λₘₐₓ = 420 nm). osti.gov This luminescence is a key characteristic for sensing applications. researchgate.net While this specific MOF has been tested for sensing contaminants of emerging concern in water, the principle of using luminescence for detection is broadly applicable to gas and volatile organic compound (VOC) sensing. osti.govrsc.org The porous nature of MOFs allows them to adsorb and concentrate analyte molecules, which can then interact with the framework and cause a change in the luminescent signal, such as quenching or enhancement. rsc.orgmdpi.com

Although direct studies detailing the use of this compound-based MOFs specifically for gas-phase sensing were not prominent in the reviewed literature, the demonstrated luminescence of materials like UiO-67-TzTz and other mixed-linker systems containing bithiazole derivatives suggests their potential in this domain. researchgate.netosti.gov The development of MOF-based sensors for gases and VOCs is an active field of research, utilizing various detection mechanisms including luminescence, chemiresistive, and colorimetric changes. rsc.org

Polymer Chemistry and Organic Electronic Materials Based on 5,5 Bithiazole

Design and Synthesis of 5,5'-Bithiazole-Containing Conjugated Polymers and Copolymers

The synthesis of well-defined this compound-containing conjugated polymers is crucial for achieving desirable electronic properties. Various polymerization techniques have been employed, with a significant focus on controlling the polymer's molecular weight and regioregularity.

The precise arrangement of monomer units within a polymer chain, known as regioregularity, is paramount for achieving optimal π-π stacking and efficient charge transport. Traditional cross-coupling reactions like Stille and Suzuki-Miyaura couplings have been utilized for the synthesis of these polymers. nii.ac.jp However, challenges such as the instability of stannylated bithiazole monomers can lead to the formation of low-molecular-weight polymers. nii.ac.jp

To overcome these limitations, direct arylation polycondensation (DAP) has emerged as a powerful alternative. nii.ac.jpacs.org This method avoids the preparation of organometallic monomers, simplifying the synthetic process. acs.org Optimization of DAP conditions, including the choice of catalyst, solvent, and additives, has been a key area of research. For instance, using a Pd(PCy3)2 precatalyst in N,N-diethylpropanamide has been shown to produce high-molecular-weight bithiazole-based polymers while minimizing structural defects like homo-coupling. nii.ac.jp The molecular weight of these polymers can be controlled through techniques such as Soxhlet extraction and adjusting the polymerization time. amazonaws.com

A notable challenge in the synthesis of polymers containing this compound via DAP is the inactivity of the C-H bonds at the 5-positions under various conditions. arxiv.org This has led to the exploration of regio-isomeric structures, such as those incorporating 2,2'-bithiazole (B7772081), where C-H activation at the 5-positions is more facile, allowing for the synthesis of fully regioregular and defect-free copolymers. arxiv.org

The donor-acceptor (D-A) approach is a widely adopted strategy for tuning the optoelectronic properties of conjugated polymers. rsc.org By alternating electron-donating and electron-accepting units along the polymer backbone, it is possible to control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. acs.org

In this context, the electron-deficient this compound unit serves as an excellent acceptor. rsc.orgresearchgate.net It is often copolymerized with various electron-donating moieties to create a range of D-A copolymers with tailored properties. Examples of donor units include carbazole, dithienopyrrole, and dithienosilole. researchgate.net The choice of the donor unit significantly influences the resulting polymer's bandgap, energy levels, and photovoltaic performance. researchgate.net For instance, copolymers of this compound with benzodithiophene have been synthesized and investigated for their application in polymer solar cells. researchgate.net

The synthesis of these D-A copolymers is typically achieved through cross-coupling reactions like Stille polymerization. researchgate.netresearchgate.net Direct arylation polycondensation has also been successfully employed to create highly crystalline bithiazole-based D-A copolymers, for example, by reacting a bithiazole derivative with dibromoarylenes. nii.ac.jpacs.org

Liquid-Crystalline Semiconducting Copolymers Incorporating Bithiazole Units

The incorporation of liquid-crystalline properties into semiconducting polymers offers a pathway to achieving highly ordered thin films through self-assembly, which is beneficial for charge transport. acs.orgnih.gov Copolymers that combine the electron-accepting nature of this compound with electron-donating, liquid-crystal-forming units have been developed.

A notable example is the copolymer poly(didodecylquaterthiophene-alt-didodecylbithiazole), which integrates an electron-donating quaterthiophene unit with the electron-accepting this compound. acs.orgnih.gov This D-A copolymer exhibits liquid-crystalline behavior, allowing for the spontaneous formation of well-ordered, anisotropic thin films. acs.orgnih.gov The individual polymer chains self-organize, leading to preferential π-π stacking parallel to the substrate surface. acs.orgnih.gov This high degree of molecular ordering contributes to excellent electrical characteristics, including high field-effect mobilities. acs.orgnih.gov The ability of these materials to self-assemble into stable, highly ordered structures makes them promising candidates for applications in printed electronics and photovoltaics. acs.orgnih.gov

Electronic and Optoelectronic Properties of Bithiazole Polymers

The electronic and optoelectronic properties of this compound-based polymers are central to their function in electronic devices. These properties, including energy levels and charge carrier mobility, can be systematically tuned through chemical design.

The energy levels of the HOMO and LUMO are critical parameters that determine a polymer's charge injection/extraction properties, its open-circuit voltage in solar cells, and its stability. The electron-deficient nature of the bithiazole unit generally leads to lower HOMO and LUMO energy levels compared to their thiophene-based counterparts. nii.ac.jpnih.gov This can be advantageous for creating air-stable materials and improving electron transport. nii.ac.jp

Several strategies are employed to fine-tune the HOMO/LUMO levels and the band gap:

Donor-Acceptor Combination : As discussed, the choice of the donor unit in a D-A copolymer has a profound impact on the energy levels. researchgate.net Stronger electron-donating groups will raise the HOMO level, while the acceptor strength of the bithiazole unit influences the LUMO level.

Chemical Modification of the Bithiazole Unit : Introducing substituents onto the bithiazole ring can alter its electronic properties. For example, adding cyano groups to the bithiazole unit in a D-A copolymer systematically lowers both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. acs.org This leads to a reduction in the electrochemical band gap. acs.org

N-Methylation and N-Oxidation : Quaternization of the nitrogen atoms in the thiazole (B1198619) rings through N-methylation is another effective method for tuning energy levels. acs.org This modification significantly lowers both the HOMO and LUMO energies. nih.govacs.org Similarly, N-oxidation of the thiazole moiety enhances the electron-withdrawing effect, leading to a further deepening of the HOMO and LUMO levels. nih.gov

Fused Ring Systems : Incorporating fused aromatic units into the polymer backbone can enhance planarity and affect the electronic properties. osti.gov Fused bithiazole-based copolymers have been shown to have reduced HOMO/LUMO energy levels. osti.gov

Below is a table summarizing the electronic properties of some representative this compound-based polymers.

Polymer/CopolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)
P(Ge-DTBT)-5.20-3.271.93
P(Ge-DTCNBT)-5.27-3.541.73
P(Ge-DTDCNBT)-5.35-3.771.58
P1 (CPDT-BTz)-5.38-3.551.83
P2 (CPDT-Th-BTz)-5.45-3.571.88
P3 (CPDT-BTz-Th)-5.60-3.572.03

Data sourced from multiple research findings. acs.orgresearchgate.netnycu.edu.tw

The charge carrier mobility is a key performance metric for semiconducting polymers in OFETs. The strong intermolecular interactions, including S-N interactions, and the planar structure of the bithiazole unit promote strong interchain interactions and high crystallinity, which are conducive to efficient charge transport. nii.ac.jp

Bithiazole-based polymers have demonstrated both p-type (hole-transporting) and n-type (electron-transporting) behavior. nii.ac.jp The electron-deficient nature of the bithiazole ring can facilitate n-type transport. nii.ac.jp For instance, small molecules based on this compound with trifluoromethylphenyl groups have shown high electron mobilities, reaching up to 1.83 cm²/Vs. capes.gov.br Carbonyl-bridged bithiazole derivatives have also been developed as n-type semiconductors, exhibiting electron mobilities as high as 0.06 cm²/Vs. researchgate.net

In D-A copolymers, the charge transport characteristics are influenced by the combination of donor and acceptor units. The liquid-crystalline copolymer poly(didodecylquaterthiophene-alt-didodecylbithiazole) exhibits field-effect mobilities as high as 0.33 cm²/V·s. acs.orgnih.gov Copolymers of cyclopentadithiophene and bithiazole have shown hole mobilities in the range of (3.3-5.6) x 10⁻⁴ cm²V⁻¹s⁻¹. nycu.edu.tw A copolymer of benzodithiophene and bithiazole, after annealing, showed a p-type mobility of 7.6 x 10⁻³ cm²V⁻¹s⁻¹. researchgate.net

The table below presents charge carrier mobility data for several this compound-based materials.

MaterialMobility (cm²/Vs)Carrier Type
Trifluoromethylphenyl-substituted this compound oligomer1.83n-type
Carbonyl-bridged bithiazole derivative0.06n-type
Poly(didodecylquaterthiophene-alt-didodecylbithiazole)0.33p-type
Cyclopentadithiophene-bithiazole copolymer (P4)3.3 x 10⁻⁴p-type
Benzodithiophene-bithiazole copolymer (annealed)7.6 x 10⁻³p-type

Data sourced from multiple research findings. researchgate.netacs.orgnih.govnycu.edu.twcapes.gov.brresearchgate.net

Light Absorption and Emission in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The incorporation of the this compound (BTz) moiety into conjugated polymers significantly influences their light absorption and emission characteristics, which are critical for their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the bithiazole unit allows for the tuning of the polymer's electronic energy levels, impacting both the absorption of photons and the emission of light. nii.ac.jpresearchgate.net

In the context of OPVs, polymers containing this compound often exhibit broad absorption ranges, spanning from the UV to the near-infrared region, which is advantageous for capturing a larger portion of the solar spectrum. nycu.edu.tw For instance, donor-acceptor (D-A) copolymers based on cyclopentadithiophene (CPDT) and bithiazole units show absorption spectra in the visible range of 300-800 nm, with some extending to around 900 nm. nycu.edu.tw This broad absorption, coupled with narrow optical bandgaps (typically between 1.51 and 1.94 eV), is crucial for efficient light harvesting in solar cells. nycu.edu.twresearchgate.net The specific donor unit copolymerized with bithiazole plays a significant role in determining the absorption profile and energy levels. For example, a copolymer of bithiazole with a dithienosilole donor unit showed an absorption spectrum similar to the widely used P3HT, a suitable HOMO energy level of -5.18 eV, and a power conversion efficiency (PCE) of 2.86% in a polymer solar cell. researchgate.net Similarly, copolymers of benzobisthiadiazole and bithiazole have been developed, exhibiting low-lying HOMO energy levels around -5.3 eV, which contributes to the air stability of the resulting devices. rsc.org

The table below summarizes the optical properties of several this compound-based copolymers designed for OPV applications.

PolymerDonor UnitAbsorption Max (Film, nm)Optical Bandgap (eV)PCE (%)
P1 Carbazole---
P2 Dithienopyrrole---
P3 Dithienosilole-1.862.86 researchgate.net
P4 Benzodithiophene544-2.54 acs.org
P1 (CPDT-based) Cyclopentadithiophene-1.83-
P2 (CPDT-based) Cyclopentadithiophene-1.57-
P3 (CPDT-based) Cyclopentadithiophene-1.51-
PBDTBTz-T Bithienyl-benzodithiophene-1.896.09 researchgate.net

For OLED applications, the electroluminescent properties of this compound-containing polymers are of primary interest. nelsonmillergroup.comresearchgate.netsigmaaldrich.com These polymers can be designed to emit light across the visible spectrum. researchgate.net The emission wavelength is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.mx By chemically modifying the polymer backbone, for instance through N-methylation or N-oxidation of the thiazole unit, the emission properties can be tuned. nii.ac.jp N-oxidation of a bithiazole-based poly(arylenevinylene) resulted in a material with a high photoluminescence quantum yield, making it a promising candidate for a guest-emitting material in OLEDs. nii.ac.jp The deep HOMO energy level of this N-oxidized polymer also effectively confined holes within the host material, a desirable characteristic for efficient light emission. nii.ac.jp While specific external quantum efficiency (EQE) values for many this compound-based OLEDs are still emerging in the literature, related benzotriazole-based polymers have shown promising green and red luminescence with EQEs of 0.07% and 0.14%, respectively. mdpi.com

Morphological and Supramolecular Organization in Polymer Films

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the polymers but is also critically influenced by the morphology and organization of the polymer chains in the solid state.

Polymers incorporating this compound units are known to exhibit strong intermolecular interactions, which facilitate the formation of ordered structures. The nitrogen atom in the thiazole ring, being more electronegative than the CH group in thiophene (B33073), enhances π-stacking and intermolecular S---S contacts between polymer chains. umich.edu These strong interactions can lead to significant red-shifts in the absorption spectra of solid films compared to their solutions, indicating efficient π-stacking in the solid state. researchgate.net

The study of oligomers of poly-5,5′-(4,4′-dinonyl-2,2′bithiazole) revealed that strong intermolecular interactions in the solid state significantly alter the HOMO-LUMO gap. researchgate.net The presence of a "three-humped" absorption profile in partially crystalline, regioregular polymers is considered an "optical signature" of π-stacking. nih.gov X-ray diffraction studies have confirmed that polymers like poly(3-alkylthiophene)s and poly(4-alkylthiazole)s can adopt a face-to-face stacked structure. researchgate.net The planarity of the bithiazole unit contributes to effective π–π stacking, which can lead to a reduction in the HOMO and LUMO energy levels and potentially enhance electron mobility. osti.gov

The degree of crystallinity and the specific microstructure of the polymer film have a profound impact on the performance of the final device. nist.gov Highly ordered, crystalline domains are generally desirable for efficient charge transport, as the close packing of polymer chains reduces the energy barrier for charge hopping between adjacent π-orbitals. researchgate.net

For instance, in a series of copolymers with a benzobisthiadiazole acceptor and a bithiazole donor, annealing the polymer films led to sharper X-ray diffraction peaks, indicating an increase in crystallinity and leading to improved hole mobilities of up to 0.11 cm² V⁻¹ s⁻¹. rsc.orgnii.ac.jp Similarly, for copolymers of indacenodithieno[3,2-b]thiophene (IDTO) with either bithiophene (PIDTOBT) or bithiazole (PIDTOBTz), the difference in device performance was largely attributed to the molecular weight and crystallinity of the thin films. rsc.org PIDTOBT, which formed some ordered structures upon annealing at 200 °C, exhibited significantly higher electron mobilities (up to 0.18 cm²V⁻¹s⁻¹) compared to the more amorphous PIDTOBTz (~0.016 cm²V⁻¹s⁻¹). rsc.org

The table below illustrates the effect of annealing on the crystallinity and mobility of some this compound-containing polymers.

PolymerAnnealing Temp (°C)Crystallinity ObservationHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
P1 (BBT-BTz) As-cast-0.04-
P1 (BBT-BTz) 200Increased order0.11 rsc.org-
PIDTOBT 150No diffraction peaks--
PIDTOBT 200Weak primary peak appears-up to 0.18 rsc.org
PIDTOBTz 200No diffraction peaks-~0.016 rsc.org

The choice of solvent and processing conditions also plays a crucial role in determining the final film morphology and, consequently, the device performance. nih.gov

The ability of this compound-based polymers to self-organize into well-defined, anisotropic structures is a key feature for optimizing device performance. This self-organization is driven by the intermolecular interactions within the liquid-crystalline mesophase for certain polymers. nih.gov For example, a liquid-crystalline copolymer containing quaterthiophene and bithiazole units spontaneously forms thin films with structural anisotropy, where the polymer chains adopt a well-ordered intermolecular π-π stacking arrangement parallel to the substrate surface. nih.gov This "bottom-up" assembly facilitates the creation of highly ordered channel layers, which is beneficial for applications like organic field-effect transistors (OFETs). nih.gov

The generation of directional interactions can be engineered to guide the self-assembly of nanoparticles within a polymer matrix, leading to anisotropic nanostructures. uc.edubenicewiczgroup.com While not directly focused on bithiazole polymers, these principles of guided self-assembly are relevant. In the context of bithiazole polymers, the anisotropic growth of building blocks can lead to the formation of unique nano/microstructures. mdpi.com The orientation of the polymer chains relative to the substrate and the direction of charge transport is critical. Anisotropic optical and electronic properties can be achieved in highly oriented thin films, and techniques like glancing angle deposition can be used to create films with inherent structural anisotropy. mdpi.com This control over the three-dimensional film structure at the nanoscale is crucial for optimizing the performance of devices like bulk heterojunction solar cells, where an interpenetrating network of donor and acceptor materials is required. rsc.org

Advanced Applications in Materials Science Beyond Organic Electronics

Chemical and Biosensing Applications

The nitrogen atoms within the bithiazole structure provide sites for interaction with various analytes, making it an excellent candidate for sensor development. This functionality is harnessed in various sensor designs, from detecting chemical pollutants to integration into advanced nanobiosensors.

The design of sensors utilizing 5,5'-bithiazole often revolves around its incorporation into π-conjugated polymers. These materials can translate interactions with analytes into detectable optical or electrical signals. A notable design involves donor-acceptor (D-A) conjugated polymers, where the bithiazole unit acts as an electron-accepting component. researchgate.net For instance, a naphthalene (B1677914) diimide donor-acceptor conjugated polymer, PNDI2Tz, which contains a bithiazole moiety, has been reported as an effective acid-sensing material. nsf.gov The interaction with an analyte alters the molecular geometry and/or electronic structure of the π-conjugated system, leading to a measurable change in its characteristics. nsf.gov

These semiconducting polymers represent an advancement over traditional sensors that often require separate components for analyte binding, which increases system complexity. nsf.gov The inherent functionality of the bithiazole unit to directly bind with certain species simplifies the sensor design. nsf.gov The development of such polymers, like those combining quaterthiophene (electron-donating) and this compound (electron-accepting) units, highlights a strategy for creating materials with high field-effect mobilities and stability, suitable for advanced sensor platforms. researchgate.net

Table 1: Bithiazole-Based Polymer Sensor Design

Polymer/System Analyte Type Sensing Principle Key Feature
PNDI2Tz Acids (Protic and Lewis) Halochromism / Electronic Change Direct interaction with bithiazole nitrogen lone pair alters optical and electrical properties. nsf.gov

| Poly(didodecylquaterthiophene-alt-didodecylbithiazole) | General | Electronic Change | Donor-acceptor structure provides high charge carrier mobility for sensitive electrical detection. researchgate.net |

Bithiazole-based materials have demonstrated significant promise in the luminescent detection of contaminants of emerging concern (CECs) in water. A key strategy involves incorporating bithiazole-containing linkers into metal-organic frameworks (MOFs). rsc.orgcnr.it For example, a zirconium-based MOF, UiO-67, was modified by introducing 2,2′-bithiazole-5,5′-dicarboxylic acid (H2TzTz) as a linker, creating a mixed-linker MOF (MIXMOF) designated UiO-67-TzTz. rsc.orgcnr.it

This material exhibits blue-green luminescence (emission maximum at 420 nm). rsc.orgcnr.it When exposed to certain CECs, such as diclofenac (B195802) sodium, fluoxetine, ibuprofen, and sulfamethoxazole, the emission intensity of UiO-67-TzTz increases. rsc.orgcnr.it This "turn-on" sensing mechanism allows for the detection of these contaminants in water. rsc.orgcnr.it The UiO-67-TzTz sensor showed a linear response over specific concentration ranges for various contaminants and also demonstrated the ability to adsorb diclofenac, making it a multifunctional material for both sensing and environmental remediation. rsc.orgcnr.it Luminescent MOFs (LMOFs) containing thiazole (B1198619) units are recognized as promising candidates for chemosensors due to their high stability in water and strong fluorescence. scientificarchives.com

Table 2: Luminescence Sensing of CECs with UiO-67-TzTz

Contaminant Sensing Response Linear Detection Range (µM) Additional Function
Diclofenac Emission Intensity Increase Up to 30-40 Adsorption (62.5 mg g⁻¹) rsc.orgcnr.it
Fluoxetine Emission Intensity Increase Up to 30-40 Sensing rsc.orgcnr.it
Ibuprofen Emission Intensity Increase Up to 30-40 Sensing rsc.orgcnr.it

| Sulfamethoxazole | Emission Intensity Increase | Up to 100 | Sensing rsc.orgcnr.it |

The integration of bithiazole-based materials with nanotechnology has led to the development of highly sensitive electrochemical biosensors. researchgate.net Nanotechnology offers advantages like large surface-to-volume ratios and enhanced electrochemical properties, which are beneficial for biosensing. nih.gov

A prime example is the creation of ultrathin (≈1.95 nm) conductive covalent organic framework nanosheets (COF-Bta-NSs) based on bithiazole. researchgate.net These nanosheets were integrated with the enzyme acetylcholinesterase (AChE) to construct a high-performance biosensor for detecting organophosphorus pesticides (OPs). researchgate.net The excellent electrical conductivity and abundant edge unsaturated sites of the bithiazole-based COF nanosheets facilitate efficient signal transduction. researchgate.net The biosensor operates by detecting the inhibition of AChE activity by OPs. This advanced biosensor demonstrated a wide detection range, an ultralow detection limit, and high stability, with its practicality confirmed using a portable device on real-world samples from river water and vegetables. researchgate.net

The acid-sensing capability of bithiazole-containing materials is rooted in the basicity of the nitrogen atoms in the thiazole rings. nsf.gov The mechanism is described as a halochromic response, where interaction with an acid (either a protic or Lewis acid) triggers an intramolecular charge transfer (ICT), resulting in a color change. nsf.gov

In the case of the polymer PNDI2Tz, exposure to acid leads to a weak interaction between the acidic species and the nitrogen lone pair on the bithiazole unit. nsf.gov This interaction is not a simple stepwise protonation of each thiazole unit. Instead, it is believed to cause an increase in the torsion angle between the thiazole rings. nsf.gov This conformational change decreases the conjugation length of the polymer backbone, leading to an increase in the HOMO-LUMO energy gap and a corresponding shift in the material's absorption spectrum. nsf.gov For PNDI2Tz, acidification increased the optical bandgap from 2.12 eV to 2.26 eV. nsf.gov When incorporated into an organic field-effect transistor (OFET), exposure to the Lewis acid boron trifluoride (BF3) led to a significant reduction in charge transport, demonstrating an electronic sensing mechanism. nsf.gov

Catalysis

Bithiazole units are also being integrated into polymers and complexes to create effective catalysts, particularly for photocatalytic applications that harness light to drive chemical reactions.

Bithiazole-based polymers have shown remarkable efficiency in visible-light-driven photocatalysis, especially for hydrogen production from water. acs.orgnih.gov One study detailed the synthesis of novel zinc polymers incorporating poly(arylene ethynylene) (PAE) and bithiazole (BTz) units. acs.orgnih.gov These materials were designed to have broad wavelength absorption and facilitate efficient charge separation and transport. nih.gov

The photocatalytic performance was found to be dependent on the ratio of BTz to PAE in the polymer. acs.org A specific polymer, designated 4c, with an optimized BTz content, exhibited a high hydrogen evolution rate of 14.32 mmol h⁻¹ g⁻¹. acs.orgnih.gov This rate is significantly higher than that of the pure PAE polymer (0.05 mmol h⁻¹ g⁻¹). acs.org The system demonstrated an apparent quantum yield (QE) of up to 11.6% at 450 nm and maintained its activity for over 72 hours, highlighting its potential for developing new artificial photosynthesis systems. acs.orgnih.gov In a different approach, a bithiazole complex was used as a precursor to synthesize a CdO-CdS nanocomposite, which can act as a photocatalyst. iau.ir The presence of bithiazole rings in polymer ligands is advantageous as the two nitrogen atoms can chelate metal ions to form stable structures, which is beneficial for catalytic applications. iau.ir

Table 3: Photocatalytic Hydrogen Evolution by Bithiazole-Based Zinc Polymers

Catalyst Composition H₂ Evolution Rate (mmol h⁻¹ g⁻¹) Apparent Quantum Yield (QE)
4c PAE-BTz:Zn (1:5) 14.32 11.6% @ 450 nm acs.orgnih.gov

| Pure PAE | Poly(arylene ethynylene) | 0.05 | - |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Poly(2,7-bis(2-decyltetradecyl)-4-methyl-9-(5'-methyl-[2,2'-bithiazol]-5-yl)benzo[lmn]- rsc.orgresearchgate.net-phenanthroline-1,3,6,8(2H,7H)-tetraone) PNDI2Tz
Poly(didodecylquaterthiophene-alt-didodecylbithiazole) -
2,2′-bithiazole-5,5′-dicarboxylic acid H2TzTz
Diclofenac Sodium -
Fluoxetine -
Ibuprofen -
Sulfamethoxazole -
Boron Trifluoride BF3
Poly(arylene ethynylene) PAE

Active Sites and Reaction Kinetics in Catalytic Processes

The incorporation of this compound into polymeric and metal-organic frameworks has demonstrated potential for creating highly efficient catalytic systems. The bithiazole unit, with its electron-rich sulfur and nitrogen heteroatoms, can effectively coordinate with metal centers and facilitate charge transfer processes, which are fundamental to catalysis.

Photocatalytic Hydrogen Evolution:

A notable example of this compound's role in catalysis is its use in arylene ethynylene-functionalized zinc-based polymers (PAE-BTz-Zn) for photocatalytic hydrogen evolution from water. nih.govacs.org In these systems, the bithiazole (BTz) unit acts as a crucial bridge, connecting the light-harvesting poly(arylene ethynylene) (PAE) backbone with the catalytically active zinc centers. nih.govacs.org

Active Sites: The active sites in these photocatalysts are complex and involve the interplay of the entire polymer structure. The large specific surface area of these porous polymers provides numerous reaction sites. nih.gov The bithiazole moiety is integral to the formation of these active sites in several ways:

Metal Coordination: The nitrogen atoms of the thiazole rings coordinate with zinc ions, creating stable metal-ligand complexes that serve as the catalytic centers. nih.govnih.gov

Charge Transfer Facilitation: The bithiazole unit acts as an electron-transfer conduit. acs.orgacs.org Upon photoexcitation of the PAE backbone, the bithiazole bridge facilitates the transfer of electrons to the zinc centers. nih.govresearchgate.net This efficient charge separation is critical for preventing the recombination of photogenerated electrons and holes, thereby enhancing photocatalytic efficiency. nih.govnih.gov Transient photocurrent measurements have shown that polymers containing the bithiazole unit exhibit a higher photocurrent response compared to those without, confirming more effective isolation of photoinduced charge carriers. nih.gov

Electronic "Reservoir": In related conjugated polymer systems, heterocyclic units like benzothiadiazole have been shown to act as electron "reservoirs," aggregating electrons at the active sites. nih.gov It is plausible that the this compound unit plays a similar role, concentrating electron density at the zinc catalytic centers to promote the reduction of protons to hydrogen.

Reaction Kinetics: The kinetics of the photocatalytic hydrogen evolution are significantly influenced by the presence and content of the this compound unit within the polymer.

Hydrogen Evolution Rate: Research has demonstrated a remarkable hydrogen evolution rate of up to 14.32 mmol h⁻¹ g⁻¹ for a PAE-BTz-Zn polymer under visible light irradiation. nih.govacs.org This rate is substantially higher than that of the pure PAE polymer, highlighting the critical role of the bithiazole-zinc system in the catalytic process. nih.gov

Quantum Yield: The efficiency of the photocatalytic system is also reflected in its quantum yield (QE). Apparent quantum yields as high as 8.91% at 450 nm have been reported for these bithiazole-based polymers, indicating that a significant fraction of absorbed photons is utilized for hydrogen production. nih.govacs.org The QE is dependent on the wavelength of the incident light. nih.gov

The proposed mechanism for the photocatalytic hydrogen evolution involves the following key steps:

Photoexcitation of the PAE moiety.

Electron transfer from the excited PAE to the zinc complex, mediated by the bithiazole bridge.

Reduction of protons (from water) to molecular hydrogen on the surface of the zinc catalytic sites. nih.govresearchgate.net

The sacrificial electron donor, such as triethanolamine (B1662121) (TEOA), is oxidized by the holes left on the PAE backbone, completing the catalytic cycle. nih.gov

The stability of these bithiazole-based photocatalysts is also a crucial factor for practical applications. Studies have shown that these polymers can maintain their photocatalytic activity for extended periods, with one notable example lasting for 72 hours. nih.govacs.org

The following interactive table summarizes the photocatalytic performance of a series of arylene ethynylene-functionalized bithiazole-based zinc polymers (PAE-BTz-Zn) with varying bithiazole content.

Catalyst IDPolymer Concentration (mg mL⁻¹)H₂ Evolution Velocity (mmol h⁻¹ g⁻¹)Apparent Quantum Yield (%) at 420 nm
4a11Data not availableData not available
4b13Data not availableData not available
4c 17 14.32 6.79
4d15Data not availableData not available
4e12Data not availableData not available
PAE (pure)Data not available0.05Data not available

Table based on data from a study on arylene ethynylene-functionalized bithiazole-based zinc polymers. nih.gov

Molecular Mechanisms of 5,5 Bithiazole Interactions with Biological Macromolecules

DNA and Protein Targeting and Binding Interactions

Bithiazole-containing compounds have been extensively studied for their ability to bind to DNA and interact with DNA-associated enzymes. The nature of these interactions is crucial for their biological effects.

The bithiazole moiety is a critical component for the DNA binding activity of several compounds, most notably the bleomycin (B88199) family of anticancer agents. nih.govnih.gov The planar structure of the bithiazole ring system allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. tandfonline.comresearchgate.netcaltech.edu This interaction is a key feature of how these molecules recognize and bind to DNA.

Studies on bleomycin have revealed that the bithiazole tail can be inserted 3' to the pyrimidine (B1678525) cleavage site, facilitating DNA binding through partial intercalation. researchgate.net In this arrangement, the terminal thiazole (B1198619) ring is typically well-stacked within the DNA duplex, while the adjacent thiazole ring may be only partially stacked. researchgate.net The conformation of the intercalated bithiazole can vary. For instance, crystal structures of different bleomycin congeners (BLMA₂ and BLMB₂) bound to the same DNA sequence showed that the intercalated bithiazole can be "flipped" by 180 degrees relative to each other, indicating that the C-terminal tail of the drug plays a role in directing the orientation of intercalation. nih.govosti.gov

The binding affinity of bithiazole derivatives to DNA is not solely dependent on the bithiazole core itself but is also significantly influenced by the number and spacing of positively charged groups on their side chains. nih.gov These charged groups provide electrostatic impetus for binding to the negatively charged phosphate (B84403) backbone of DNA. nih.govcaltech.edu However, the bithiazole moiety itself does not appear to have an intrinsic sequence selectivity for DNA binding; instead, it binds to many sites on the DNA. nih.gov The sequence selectivity of drugs like bleomycin is primarily determined by the metal-binding domain of the molecule. nih.gov

A synthetic bithiazole derivative, 2-phenyl-6-[2′-(4′-(ethoxy-carbonyl)thiazolyl)]thiazolo[3,2-b] nih.govsigmaaldrich.comnih.govtriazole (PETT), has been shown to act as a DNA intercalator, causing an elongation and unwinding of DNA comparable to the well-known intercalator daunorubicin. tandfonline.com This demonstrates that even outside the complex structure of bleomycin, the bithiazole scaffold can mediate significant intercalative interactions with DNA. tandfonline.com

Table 1: Characteristics of Bithiazole-DNA Intercalation
Bithiazole Compound/FamilyKey Interaction FeatureInfluencing FactorsReference
BleomycinsPartial intercalation of the bithiazole tail 3' to the cleavage site.C-terminal tail directs the orientation of the intercalated bithiazole. researchgate.netnih.gov
Synthetic Bithiazole DerivativesDNA binding affinity depends on the bithiazole moiety.Number and spacing of positively charged side chains enhance binding. nih.gov
PETT (a synthetic bithiazole derivative)Acts as a classical intercalator, causing DNA elongation and unwinding.The fused thiazolo[3,2-b] nih.govsigmaaldrich.comnih.govtriazole system contributes to the intercalative properties. tandfonline.com
EDTA-conjugated BithiazolesBind to many sites on DNA without significant sequence selectivity.The ionic state of the molecule strongly influences cleavage efficiency. nih.gov

Substituted 4,5'-bithiazoles have emerged as a class of catalytic inhibitors that target the ATP-binding sites of type II topoisomerases, such as human DNA topoisomerase IIα and bacterial DNA gyrase. acs.orgnih.govacs.orgresearchgate.net Unlike topoisomerase poisons that stabilize the cleavage complex and lead to DNA double-strand breaks, these bithiazole derivatives act as ATP-competitive inhibitors. nih.govacs.orgki.si This mechanism involves the inhibitor binding to the ATPase domain of the enzyme, thereby preventing the hydrolysis of ATP that is necessary for the enzyme's catalytic cycle. nih.gov

For human topoisomerase IIα, molecular docking studies have shown that the N-terminal group on the first thiazole ring of a 4,5'-bithiazole (B13884804) can interact with the amino acid residue Asn120, which is analogous to the Asp73 interaction in DNA gyrase. acs.org The bithiazole backbone and its substituents also form hydrophobic interactions with residues such as Ile125, Ile141, and Phe142 within the ATP-binding pocket. acs.org The binding of these compounds to the ATPase domain has been confirmed experimentally, with one derivative showing a dissociation constant (Kd) of 50.6 ± 7.6 μM. acs.orgnih.gov

In the case of bacterial DNA gyrase, a series of 4′-methyl-N2-phenyl-[4,5′-bithiazole]-2,2′-diamines were identified as inhibitors of the GyrB subunit with low micromolar activity. acs.org X-ray crystallography of a potent inhibitor in complex with the E. coli DNA gyrase B (GyrB) subunit confirmed that the inhibitor binds in the ATP-binding site. acs.orgmolekulske-interakcije.si The high-resolution structure revealed the role of a flexible loop (Gly97–Ser108) in the binding of this class of compounds. acs.orgmolekulske-interakcije.siscispace.com

Table 2: Bithiazole Interactions with Topoisomerase Active Sites
EnzymeBithiazole ClassBinding SiteKey InteractionsInhibition MechanismReference
Human DNA Topoisomerase IIαSubstituted 4,5'-BithiazolesATPase Domain (ATP-binding site)H-bond with Asn120; Hydrophobic interactions with Ile125, Ile141, Phe142.ATP-competitive catalytic inhibition. acs.orgnih.govacs.org
Bacterial DNA Gyrase (GyrB)4′-methyl-N2-phenyl-[4,5′-bithiazole]-2,2′-diaminesATPase Domain (ATP-binding site)Interaction with the Gly97–Ser108 flexible loop.ATP-competitive inhibition. acs.orgmolekulske-interakcije.siscispace.com

The molecular recognition of 5,5'-bithiazole derivatives by their biological targets is guided by a combination of specific hydrogen bonds and broader hydrophobic interactions. acs.org As seen with topoisomerase inhibitors, the interaction patterns can be highly specific. For instance, in the design of 4,5'-bithiazole inhibitors for human topoisomerase IIα, a key criterion was the presence of a hydrogen-bonding interaction between the R1 nitrogen of the bithiazole and the Asn120 residue in the ATP binding site. acs.org

Molecular dynamics simulations have been used to further understand the dynamic behavior of these ligand-target complexes. acs.org These studies confirm that hydrophobic interactions between the bithiazole scaffold and hydrophobic pockets in the enzyme active site are present for a significant portion of the simulation time, highlighting their importance in stabilizing the bound complex. acs.org

The ability of the bithiazole scaffold to be chemically modified allows for the fine-tuning of these interactions. By adding different substituents, researchers can optimize the fit of the molecule within a binding pocket, enhancing potency and selectivity. This structure-based design approach has been successful in developing novel DNA gyrase inhibitors, where the binding mode of an initial hit was confirmed by X-ray crystallography, providing a template for further optimization. acs.orgmolekulske-interakcije.si

Modulation of Cellular Processes at a Molecular Level

Beyond direct DNA interactions, bithiazole derivatives have been identified as modulators of protein folding and trafficking, with significant implications for diseases caused by protein misfolding, such as cystic fibrosis and certain muscular dystrophies.

The most common mutation in cystic fibrosis (CF) is the deletion of phenylalanine at position 508 (F508del) in the CFTR protein. mdpi.comdntb.gov.ua This mutation leads to misfolding of the protein, its retention in the endoplasmic reticulum, and subsequent degradation. nih.gov Small molecules known as "correctors" can help rescue the trafficking of F508del-CFTR to the cell surface.

Bithiazole derivatives, such as Corr-4a, represent a class of CFTR correctors. sigmaaldrich.comnih.gov These compounds are cell-permeable and are believed to rescue the folding defect of the F508del-CFTR mutant through direct interaction with the protein. sigmaaldrich.com Corr-4a has been shown to increase the cell surface expression of ΔF508 CFTR, resulting in increased chloride conductance. nih.gov

CFTR correctors are often categorized into different classes based on their mechanism of action. Bithiazoles like Corr-4a are considered Class II correctors, which are thought to act by stabilizing the second nucleotide-binding domain (NBD2) and its interfaces with other CFTR domains. mdpi.comersnet.org Molecular modeling studies suggest that these molecules interact with a putative binding region within NBD2. mdpi.com This is distinct from Class I correctors, like VX-809, which stabilize the NBD1-TMD (transmembrane domain) interfaces. mdpi.comersnet.org The use of correctors from different classes in combination can have synergistic effects on rescuing mutant CFTR function. ersnet.org Further studies with conformationally constrained bithiazoles have shown that modifying the ring size can affect the maximum efficacy of correction, suggesting that the geometry of the bithiazole core is a key determinant of its activity. nih.gov

Interestingly, the corrective action of bithiazole derivatives extends beyond CFTR. Certain 4′-methyl-4,5′-bithiazole derivatives, initially identified as CFTR correctors, have been found to also rescue mutant forms of α-sarcoglycan. acs.orgnih.govacs.org Mutations in α-sarcoglycan can cause limb-girdle muscular dystrophy type 2D/R3 (LGMD-2D/R3), a disease characterized by progressive muscle weakness. digitellinc.comresearchgate.net Similar to F508del-CFTR, some pathogenic α-sarcoglycan mutants are misfolded and prematurely degraded. acs.org

The bithiazole derivative known as C17 has been shown to recover the expression and proper localization of mutant α-sarcoglycan to the sarcolemma (the muscle cell membrane) both in vitro in patient-derived myogenic cells and in vivo in a mouse model of the disease. acs.orgnih.govdigitellinc.commedchemexpress.com This rescue of the mutant protein leads to the stabilization of the entire sarcoglycan complex at the membrane and an improvement in muscle strength in animal models. dntb.gov.uaresearchgate.net

The exact molecular mechanism by which C17 and related bithiazoles correct α-sarcoglycan is still under investigation, but it is believed that they act as pharmacological chaperones, modulating the cellular proteostasis network to promote the proper folding and trafficking of the mutant protein. acs.orgdigitellinc.comunipd.it The fact that these compounds can act on different misfolded proteins like CFTR and α-sarcoglycan suggests they may target a common or overlapping cellular pathway involved in protein quality control. acs.org Structure-activity relationship studies have highlighted that both sides of the bithiazole scaffold are important for maximal recovery of the α-sarcoglycan mutant, paving the way for the design of more optimized correctors. acs.orgnih.govacs.org The combination of different bithiazole correctors, such as C13 and C17, can have an additive effect on the recovery of the sarcoglycan complex. unipd.itmdpi.com

Enzyme Inhibition Kinetics and Mechanism of Action

The this compound scaffold has been identified as a key structural motif in the development of various enzyme inhibitors. Detailed research has elucidated the kinetic parameters and molecular mechanisms by which these compounds interact with and inhibit the activity of several key biological macromolecules, including DNA topoisomerases and protein kinases.

Inhibition of DNA Topoisomerase IIα

A notable class of this compound derivatives, specifically substituted 4,5'-bithiazoles, has been identified as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα). nih.govki.si Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, these bithiazole derivatives function through an ATP-competitive inhibition mechanism. nih.govki.si This alternative mechanism of action is considered potentially safer as it avoids the induction of DNA double-strand breaks. ki.siacs.org

Research has demonstrated that these compounds inhibit the ATPase activity of topo IIα. nih.gov For instance, a representative compound from this series, referred to as compound 1 , was shown to inhibit 75-85% of ATP hydrolysis at a concentration of 125 μM. nih.govacs.org Further kinetic studies confirmed that the inhibition is competitive with respect to ATP, indicating that the compounds bind to the ATP-binding site of the enzyme. nih.gov The binding of these inhibitors to the ATPase domain of topo IIα has been experimentally verified, with a dissociation constant (Kd) of 50.6 ± 7.6 μM determined for compound 1 using microscale thermophoresis. nih.govacs.org

The inhibitory activity of these substituted 4,5'-bithiazoles has been quantified through decatenation assays. Several compounds from this class have shown potent inhibition of human topo IIα, with some exhibiting activity comparable to the clinical drug etoposide. nih.govacs.org For example, compound 1 and another derivative, compound 9 , effectively inhibited the decatenation activity of topo IIα in a concentration-dependent manner. acs.org These compounds were also found to inhibit the β isoform of human topoisomerase II. nih.govacs.org

The following table summarizes the inhibitory activity of selected 4,5'-bithiazole derivatives against human DNA topoisomerase IIα.

CompoundTarget EnzymeInhibition MechanismIC50 (μM)Other Kinetic Data
Compound 1 Human DNA Topoisomerase IIαATP-Competitive-Kd = 50.6 ± 7.6 μM nih.govacs.org
Compound 10 Human DNA Topoisomerase IIαATP-Competitive< 31.5 nih.gov-
Compound 14 Human DNA Topoisomerase IIαATP-Competitive357.1 nih.gov-

IC50 values were determined by relaxation assay.

Inhibition of DNA Gyrase

The this compound core is also central to a series of compounds that inhibit bacterial DNA gyrase, a type II topoisomerase that is a well-established antibacterial target. acs.orgresearchgate.netnih.gov Specifically, 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine derivatives have been identified as inhibitors of the Gyrase B (GyrB) subunit, which is responsible for the ATPase activity of the enzyme. acs.org

The mechanism of action for these bithiazole derivatives is the inhibition of ATP hydrolysis, crucial for the enzyme's function of introducing negative supercoils into bacterial DNA. researchgate.net The binding mode of a potent inhibitor from this series, compound 18 , was confirmed by X-ray crystallography, showing its interaction with the ATP-binding site of GyrB. acs.orgresearchgate.netnih.gov The binding of these compounds has been characterized using various biophysical techniques, including differential scanning fluorimetry, surface plasmon resonance, and microscale thermophoresis, which confirmed low micromolar inhibitory activity. acs.org

Inhibition of Protein Kinases

Derivatives of this compound have also been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes. One such derivative, 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine (referred to as JD123 ), was identified as an inhibitor of c-Jun N-terminal kinase 1 (JNK1). nih.gov

The mechanism of inhibition for JD123 against JNK1 is complex, exhibiting both ATP- and substrate-competitive inhibition. nih.gov This dual mechanism suggests that the inhibitor can interfere with the binding of both the phosphate donor (ATP) and the protein substrate. Further screening revealed that JD123 also acts as an ATP-competitive inhibitor of the related p38-γ mitogen-activated protein kinase (MAPK), but not other kinases such as ERK1, ERK2, or other p38 isoforms. nih.gov This indicates a degree of selectivity for the bithiazole scaffold. The research suggests that appropriately modified bithiazole diamines could serve as a scaffold for developing inhibitors for JNK, p38-γ MAPK, and other kinases like protein kinase Bβ (PKBβ/Aktβ). nih.gov

The table below provides a summary of the inhibitory activity of a key bithiazole derivative against protein kinases.

CompoundTarget EnzymeInhibition Mechanism
JD123 JNK1ATP- and Substrate-Competitive nih.gov
JD123 p38-γ MAPKATP-Competitive nih.gov

Future Research Directions and Emerging Paradigms for 5,5 Bithiazole Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for the widespread application of 5,5'-bithiazole derivatives. Future research will likely pivot from traditional multi-step syntheses towards more streamlined and sustainable approaches.

A primary area of focus is the advancement of C-H activation/functionalization strategies. These methods offer a more atom-economical route to substituted bithiazoles by directly modifying existing C-H bonds, thereby reducing the number of synthetic steps and minimizing waste. This approach circumvents the need for pre-functionalized starting materials, which are often challenging to prepare.

Flow chemistry represents another promising frontier. By conducting reactions in continuous-flow reactors, researchers can achieve better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. The application of flow chemistry to bithiazole synthesis could enable the rapid production of compound libraries for screening purposes.

Furthermore, microwave-assisted synthesis is gaining traction as a tool to accelerate reaction times and improve yields. The ability of microwaves to rapidly and uniformly heat reaction mixtures can overcome kinetic barriers and promote efficient cyclization and cross-coupling reactions, which are central to forming the bithiazole core.

A comparative look at these emerging synthetic methodologies is presented below:

MethodologyAdvantagesChallengesPotential Impact
C-H Activation High atom economy, reduced steps, access to novel derivatives.Catalyst development, regioselectivity control.Greener and more efficient synthesis of complex bithiazoles.
Flow Chemistry Enhanced safety, scalability, precise process control, automation.Initial setup cost, potential for clogging.Rapid library synthesis and industrial-scale production.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields.Scalability can be an issue, requires specialized equipment.Accelerated discovery and optimization of new derivatives.

The successful synthesis of 5,5′-bis(trimethylstannyl)-2,2′-bithiazole has been a notable advancement, enabling the creation of novel copolymers for electronic applications. rsc.org Future efforts will likely focus on refining these and other organometallic intermediates to further expand the synthetic toolbox.

Advanced Functionalization and Multidimensional Structural Engineering

Moving beyond simple derivatives, the future of this compound chemistry lies in the creation of highly tailored, multidimensional architectures. This involves precise control over the placement of functional groups to fine-tune the electronic, optical, and biological properties of the final molecule.

Post-synthetic modification of bithiazole-containing polymers is a key strategy. This allows for the introduction of diverse functionalities onto a pre-formed polymer backbone, enabling the properties of the material to be altered without re-synthesizing the entire polymer from scratch. This approach is particularly useful for developing materials with switchable properties or for attaching specific recognition elements.

Researchers are also exploring the synthesis of 2,2',5,5'-tetrasubstituted bithiazoles . The ability to functionalize all four key positions on the bithiazole core opens up possibilities for creating complex three-dimensional structures with highly specific functions. For instance, strategic substitution can induce specific folding patterns or create pre-organized cavities for molecular recognition.

Structure-activity relationship (SAR) studies will continue to be crucial in this area. nih.gov By systematically modifying the substituents on the bithiazole scaffold and evaluating the resulting changes in activity, researchers can identify the optimal functional groups for a given application, such as enhancing the efficacy of compounds designed to correct protein misfolding. nih.govacs.orgresearchgate.net

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The electron-deficient nature of the this compound unit makes it an excellent building block for hybrid materials that combine the processability of organic components with the performance of inorganic materials.

A significant area of development is the use of this compound as a ligand in metal-organic frameworks (MOFs) and coordination polymers . psu.edulakeheadu.ca The nitrogen atoms in the thiazole (B1198619) rings can effectively coordinate with metal ions, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing. The 4,4'-bithiazole isomer has been a common choice for creating such coordination complexes. researchgate.net

In the field of organic electronics, this compound is being incorporated into copolymers to create materials with deep HOMO energy levels, which enhances their stability in air. rsc.org For example, copolymers of benzobisthiadiazole and bithiazole have shown promise in organic field-effect transistors (OFETs), exhibiting high on/off ratios and good hole mobility. rsc.org The electron-deficient character of bithiazole is beneficial for developing n-type (electron-transporting) organic semiconductors. researchgate.net

Future work will likely focus on creating more sophisticated hybrid systems, such as incorporating bithiazole-based dyes into perovskite solar cells to improve their efficiency and stability, or developing bithiazole-metal complexes as electrocatalysts. psu.edu

Rational Design of Bithiazole Architectures for Specific Molecular Recognition

The ability to design molecules that can selectively bind to specific targets is a cornerstone of modern chemistry. The rigid, planar structure of this compound, combined with its potential for hydrogen bonding and π-π stacking interactions, makes it an excellent scaffold for developing molecular sensors and recognition agents.

The rational design of bithiazole-based chemosensors is a rapidly growing field. By attaching specific receptor units to the bithiazole core, it is possible to create compounds that exhibit a detectable change (e.g., in color or fluorescence) upon binding to a target analyte, such as a metal ion or an anion.

Supramolecular chemistry offers another avenue for exploiting the recognition properties of bithiazoles. Researchers are designing systems where bithiazole units self-assemble into larger, ordered structures held together by non-covalent interactions. These assemblies can create specific binding pockets for guest molecules, mimicking the function of biological enzymes. For example, bithiazole derivatives have been investigated for their ability to bind to the ATP-binding site of enzymes like DNA gyrase and topoisomerase IIα, highlighting their potential as a basis for new therapeutic agents. acs.orgresearchgate.net

Multiscale Modeling and AI-Driven Discovery of New Bithiazole-Based Materials and Biological Agents

The integration of computational methods is set to revolutionize the discovery and design of new bithiazole-based systems. Multiscale modeling , which combines different levels of theory to simulate complex systems, will be instrumental in predicting the properties of new materials and understanding their behavior from the molecular to the macroscopic level.

Molecular dynamics (MD) simulations are already being used to understand the dynamic behavior of bithiazole derivatives when bound to biological targets, providing insights that are not available from static models like molecular docking. acs.org This information is critical for optimizing the binding affinity and specificity of potential drug candidates.

Looking forward, Artificial Intelligence (AI) and machine learning (ML) will play an increasingly important role. AI algorithms can be trained on existing data to predict the properties of new, unsynthesized bithiazole compounds, dramatically accelerating the discovery process. These tools can screen vast virtual libraries of compounds to identify promising candidates for specific applications, whether as new semiconductors, catalysts, or therapeutic agents. acs.org This computational-experimental synergy will enable a more rational and efficient approach to developing the next generation of bithiazole-based technologies. acs.orgresearchgate.net

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